1-(3-Methoxyphenyl)piperazine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(3-methoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUNKQNESKRETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219975 | |
| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-76-9 | |
| Record name | N-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(3-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0T82QHG7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Methoxyphenyl)piperazine Dihydrochloride
CAS Number: 6968-76-9
This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)piperazine Dihydrochloride, a significant chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological significance.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is the dihydrochloride salt of the free base, 1-(3-Methoxyphenyl)piperazine (CAS: 16015-71-7). The salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental settings.
| Property | Value | Reference |
| CAS Number | 6968-76-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 265.18 g/mol | --INVALID-LINK-- |
| Melting Point | 214 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Water Solubility | Very Soluble | --INVALID-LINK-- |
| Methanol Solubility | Soluble | --INVALID-LINK-- |
| Chloroform Solubility | Very Slightly Soluble | --INVALID-LINK-- |
| Acetone Solubility | Insoluble | --INVALID-LINK-- |
| Ether Solubility | Very Slightly Soluble | --INVALID-LINK-- |
| Hexane Solubility | Insoluble | --INVALID-LINK-- |
Synthesis
The synthesis of 1-(3-Methoxyphenyl)piperazine typically involves the reaction of piperazine with m-bromoanisole. A detailed experimental protocol for the synthesis of the free base, which can then be converted to the dihydrochloride salt, is described below.
Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)piperazine (Free Base)
This protocol is based on a palladium-catalyzed amination reaction.
Materials:
-
Piperazine
-
m-Bromoanisole
-
Sodium tert-butoxide (NaOBu-t)
-
o-Xylene
-
Palladium catalyst solution in o-xylene
-
Water
-
Sodium sulfate
Equipment:
-
200 mL Kjeldahl flask
-
Dropping funnel
-
Cooling condenser
-
Thermometer
-
Stirring apparatus
-
Separatory funnel
-
Nitrogen source
Procedure:
-
To a 200 mL Kjeldahl flask, add 22 g of piperazine, 7.99 g of m-bromoanisole, and 5.66 g of sodium tert-butoxide, each dissolved in 20 mL of o-xylene.
-
Flush the flask with nitrogen for approximately 20 minutes while stirring the contents.
-
Heat the reaction mixture to 80 °C.
-
At 80 °C, add the palladium catalyst solution dropwise via the dropping funnel.
-
After the addition of the catalyst, heat the mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.
-
Upon completion of the reaction, cool the mixture and add 80 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with 40 mL of o-xylene.
-
Combine the organic phases and dry over sodium sulfate.
-
The product, N-(3-methoxyphenyl)piperazine, can be isolated from the organic phase. Gas chromatographic analysis can be used to determine the yield.[1]
To obtain the dihydrochloride salt, the resulting free base would be dissolved in a suitable solvent and treated with two equivalents of hydrochloric acid.
Analytical Methods
A variety of analytical techniques can be employed for the identification and quantification of this compound.
Gas Chromatography (GC)
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol.
-
For quantitative analysis, an internal standard such as dimethylphthalate (0.25 mg/mL in methanol) can be used. Prepare a standard solution of 1-(3-methoxyphenyl)piperazine at approximately 1.0 mg/mL with the internal standard stock solution. Dilute the sample with the internal standard solution to a similar concentration.[2]
GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.
-
Carrier Gas: Hydrogen at 1.8 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C for 1.0 min, then ramp to 280°C at 25°C/min, and hold for 3.0 min.
-
Injection: 1 µL with a split ratio of 50:1.[2]
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Accurately weigh the sample and dissolve it in 0.01N HCl. Dilute as necessary to approximate the standard concentration.[2]
Note: Specific HPLC conditions such as column type, mobile phase, and detector wavelength would need to be optimized for the specific analytical requirements.
Biological Significance
1-(3-Methoxyphenyl)piperazine and its derivatives are of significant interest in medicinal chemistry due to their interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors.
Interaction with Serotonin and Dopamine Receptors
Arylpiperazine moieties are known pharmacophores for serotonin (5-HT) and dopamine (D) receptors. 1-(3-Methoxyphenyl)piperazine has been shown to have activity at 5-HT1A and 5-HT2C receptors. Derivatives of this compound have been extensively studied for their affinity and selectivity for D2 and D3 dopamine receptors, which are key targets for antipsychotic medications.[3][4]
The interaction of ligands with these G-protein coupled receptors (GPCRs) can initiate a cascade of intracellular signaling events.
Role as a Pharmaceutical Intermediate
1-(3-Methoxyphenyl)piperazine is a crucial intermediate in the synthesis of the antiviral drug Letermovir. Letermovir is used for the prophylaxis of cytomegalovirus (CMV) infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.
This diagram illustrates the canonical signaling pathways associated with the 5-HT1A and D2 receptors, both of which are Gi/o-coupled GPCRs. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, these pathways can influence other effectors such as ion channels and the ERK/MAPK pathway, leading to various cellular responses.[5][6] The specific downstream effects of 1-(3-Methoxyphenyl)piperazine would depend on its precise pharmacological profile (agonist, antagonist, partial agonist) at these receptors.
References
- 1. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. swgdrug.org [swgdrug.org]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Methoxyphenyl)piperazine dihydrochloride is a synthetic compound belonging to the arylpiperazine class, a group of molecules with significant interest in medicinal chemistry and pharmacology due to their diverse interactions with various neurotransmitter receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound. It details its known interactions with serotonergic and dopaminergic systems, presenting available quantitative binding data. Furthermore, this document outlines detailed experimental protocols for its synthesis and in vitro characterization, and visualizes the key signaling pathways it modulates, offering a valuable resource for researchers in neuroscience and drug development.
Chemical and Physical Properties
This compound is the hydrochloride salt form of the free base 1-(3-methoxyphenyl)piperazine. The addition of two hydrochloride moieties enhances its solubility in aqueous solutions, which is often advantageous for experimental and pharmaceutical applications.
| Property | Value | Reference |
| IUPAC Name | 1-(3-methoxyphenyl)piperazine;dihydrochloride | [1](--INVALID-LINK--) |
| CAS Number | 6968-76-9 | [1](--INVALID-LINK--) |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | [1](--INVALID-LINK--) |
| Molecular Weight | 265.18 g/mol | [1](--INVALID-LINK--) |
| Appearance | White to gray or light purple powder | [2] |
| Melting Point | 195-202 °C | [2] |
| Boiling Point | 344 °C at 760 mmHg (of free base) | [2] |
| Solubility | Soluble in methanol, very slightly soluble in chloroform. | [3](--INVALID-LINK--) |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [2] |
Synthesis
The synthesis of 1-(3-Methoxyphenyl)piperazine typically involves a nucleophilic substitution reaction, most commonly a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond between the piperazine ring and the methoxyphenyl group. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Synthesis of 1-(3-Methoxyphenyl)piperazine (Free Base)
A common route for the synthesis of the free base is the reaction of piperazine with 3-bromoanisole.
Materials:
-
Piperazine
-
3-Bromoanisole (m-bromoanisole)
-
Sodium tert-butoxide (NaOBu-t)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand)
-
o-Xylene (anhydrous)
-
Nitrogen gas
-
Deionized water
-
Sodium sulfate
Procedure:
-
To a 200 mL Kjeldahl flask equipped with a dropping funnel, condenser, and thermometer, add piperazine (22 g) and sodium tert-butoxide (5.66 g) as solutions in o-xylene (20 mL each) at room temperature.
-
Add a solution of m-bromoanisole (7.99 g) in o-xylene (20 mL) to the flask.
-
Flush the flask with nitrogen gas for approximately 20 minutes while stirring the contents.
-
Heat the reaction mixture to 80 °C.
-
Prepare a solution of the palladium catalyst in o-xylene and add it dropwise to the reaction mixture via the dropping funnel.
-
Increase the temperature to 120 °C and maintain it for 3 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and add 80 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with an additional 40 mL of o-xylene.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Formation of this compound
The dihydrochloride salt is formed by treating the purified free base with hydrochloric acid.
Procedure:
-
Dissolve the purified 1-(3-methoxyphenyl)piperazine free base in a suitable solvent such as ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Biological Activity and Mechanism of Action
1-(3-Methoxyphenyl)piperazine is known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Arylpiperazines are a common scaffold in the design of centrally acting drugs, and their pharmacological profile is determined by the nature of the aryl group and substitutions on the piperazine ring.
Receptor Binding Profile
| Receptor | Ligand | Ki (nM) | Assay Type | Reference |
| 5-HT₁A | N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | Radioligand Binding | [1](--INVALID-LINK--) |
| 5-HT₁A | N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | Radioligand Binding | [1](--INVALID-LINK--) |
| D₂ | 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione | 0.4 | Radioligand Binding | [1](--INVALID-LINK--) |
Note: The presented Ki values are for derivatives of (methoxyphenyl)piperazine and indicate the potential for high affinity of the parent compound at these receptors.
Signaling Pathways
The interaction of 1-(3-Methoxyphenyl)piperazine with serotonin and dopamine receptors initiates intracellular signaling cascades. The functional outcome (agonism, antagonism, or inverse agonism) will determine the specific downstream effects.
Many arylpiperazines are known to be agonists or partial agonists at 5-HT₁A receptors and antagonists at 5-HT₂A receptors.
-
5-HT₁A Receptor Activation: As a Gαi/o-coupled receptor, activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.
-
5-HT₂A Receptor Blockade: As a Gαq/11-coupled receptor, its blockade would prevent the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and protein kinase C (PKC) activation.
Arylpiperazines often exhibit affinity for D₂-like dopamine receptors (D₂, D₃, and D₄).
-
D₂-like Receptor Interaction: These are Gαi/o-coupled receptors. If 1-(3-Methoxyphenyl)piperazine acts as an antagonist, it would block the inhibitory effect of dopamine on adenylyl cyclase, potentially leading to an increase in cAMP levels. Conversely, as an agonist, it would mimic dopamine's effect, leading to a decrease in cAMP.
In Vitro Characterization
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. A competitive binding assay is used to determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity.
Experimental Protocol: Radioligand Binding Assay
This protocol is a general example for determining the binding affinity of 1-(3-Methoxyphenyl)piperazine at the 5-HT₁A receptor using [³H]8-OH-DPAT as the radioligand.
Materials:
-
Cell membranes expressing the human 5-HT₁A receptor
-
[³H]8-OH-DPAT (Radioligand)
-
This compound (Test Compound)
-
Serotonin (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane suspension, [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and assay buffer.
-
Non-specific Binding: Add membrane suspension, [³H]8-OH-DPAT, and a high concentration of serotonin (e.g., 10 µM).
-
Competitive Binding: Add membrane suspension, [³H]8-OH-DPAT, and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a valuable research chemical and a key intermediate in the synthesis of various pharmaceuticals.[4](--INVALID-LINK--) Its interaction with serotonin and dopamine receptors makes it a compound of significant interest for the development of novel therapeutics for central nervous system disorders. The methodologies and data presented in this guide provide a foundation for further investigation into the pharmacological profile and therapeutic potential of this and related arylpiperazine compounds. The detailed protocols for synthesis and in vitro assays, along with the visualization of its putative signaling pathways, serve as a practical resource for researchers in the field.
References
An In-depth Technical Guide to the Chemical Properties of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)piperazine dihydrochloride is a synthetic compound belonging to the arylpiperazine class of chemicals. Arylpiperazines are prevalent structural motifs in medicinal chemistry, forming the core of numerous centrally acting drugs. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with its pharmacological context and relevant experimental protocols. The information herein is intended to support research and development activities involving this compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.
General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | N-(3-Methoxyphenyl)piperazine dihydrochloride, 3-MeOPP 2HCl | [1] |
| CAS Number | 6968-76-9 | [1][2] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | [1][2] |
| Appearance | White to gray or pinkish crystalline powder |
Physicochemical Data
Quantitative data provides a more precise understanding of the compound's behavior.
| Property | Value | Source(s) |
| Molecular Weight | 265.18 g/mol | [1][2] |
| Melting Point | 214 °C | [2] |
| pKa (Predicted) | 8.98 ± 0.10 | [3] |
| UV Maximum Absorbance (in Aqueous Acid) | 210 nm | [2] |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in solution-based assays and formulations.[2]
| Solvent | Solubility |
| Water | Very Soluble (VS) |
| Methanol | Soluble (S) |
| Acetone | Insoluble (I) |
| Chloroform | Very Slightly Soluble (VSS) |
| Ether | Very Slightly Soluble (VSS) |
| Hexane | Insoluble (I) |
Solubility Key: VS = Very Soluble, S = Soluble, VSS = Very Slightly Soluble, I = Insoluble.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and identification of this compound.
-
¹H NMR Spectrum: The proton NMR spectrum is consistent with the chemical structure of this compound.[4] A representative spectrum in D₂O shows characteristic peaks for the aromatic, methoxy, and piperazine protons.[2]
-
Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. For the dihydrochloride salt, distinct bands related to the NH⁺ stretching and deformation motions are observable when compared to the free base.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point is a key indicator of purity.
Methodology:
-
Sample Preparation: The crystalline this compound is finely powdered and thoroughly dried to remove any residual solvent.
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of approximately 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[6]
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound.
Methodology:
-
Equilibration: An excess amount of solid this compound is added to a known volume of distilled water in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Determination of pKa (Potentiometric Titration)
The pKa values indicate the ionization state of the molecule at different pH levels.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa values are determined from the half-equivalence points on the curve.[6][7]
Below is a graphical representation of a typical experimental workflow for determining these key chemical properties.
References
- 1. This compound | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. IR, MS studies on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uregina.ca [uregina.ca]
An In-Depth Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Methoxyphenyl)piperazine Dihydrochloride, a key intermediate in the development of various pharmaceutical agents. This document details the most common and efficient synthesis routes, complete with experimental protocols, quantitative data, and characterization details to support researchers in their drug discovery and development endeavors.
Introduction
1-(3-Methoxyphenyl)piperazine and its dihydrochloride salt are versatile building blocks in medicinal chemistry. The piperazine moiety, coupled with the electronic properties of the methoxyphenyl group, makes it a valuable scaffold for the synthesis of compounds targeting a range of biological receptors. This guide focuses on providing the necessary technical details for the reliable and high-yield synthesis of this compound.
Synthesis of 1-(3-Methoxyphenyl)piperazine (Free Base)
The most prevalent and efficient method for the synthesis of the free base, 1-(3-Methoxyphenyl)piperazine, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers high yields and good functional group tolerance. An alternative method involves the use of a protected piperazine derivative.
Buchwald-Hartwig Amination Route
This approach involves the direct coupling of piperazine with 3-bromoanisole in the presence of a palladium catalyst and a strong base.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for 1-(3-Methoxyphenyl)piperazine synthesis.
Experimental Protocol: [1]
-
Reaction Setup: A 200 ml Kjeldahl flask is equipped with a dropping funnel, a cooling condenser, and a thermometer.
-
Addition of Reactants: At room temperature, add 22 g of piperazine, 7.99 g of 3-bromoanisole, and 5.66 g of sodium tert-butoxide (NaOBut) to the flask, each as a solution in 20 ml of o-xylene.
-
Inert Atmosphere: Flush the flask with nitrogen for approximately 20 minutes while stirring the contents.
-
Heating: Heat the reaction mixture to 80°C.
-
Catalyst Addition: At 80°C, add a solution of the palladium catalyst (e.g., a pre-prepared solution in o-xylene, with a palladium atom to aryl halide ratio of 0.5% by mole) dropwise via the dropping funnel.
-
Reaction: After catalyst addition, heat the mixture to 120°C and maintain this temperature for 3 hours with continuous stirring.
-
Work-up:
-
After completion of the reaction, cool the mixture by adding 80 ml of water.
-
Transfer the liquid reaction product to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with 40 ml of o-xylene.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
-
Analysis: The product can be analyzed by gas chromatography to determine the yield. A reported yield for this method is 96%.[1]
Alternative Route using N-BOC Piperazine
An alternative synthesis involves the reaction of N-BOC protected piperazine with 3-bromoanisole, followed by the deprotection of the BOC group.[1]
Reaction Workflow:
Caption: Synthesis workflow via N-BOC protected piperazine.
Synthesis of this compound
The dihydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.
Experimental Protocol:
This protocol is a synthesized procedure based on general knowledge and information from related syntheses.
-
Dissolution: Dissolve the crude or purified 1-(3-Methoxyphenyl)piperazine free base in a minimal amount of a suitable solvent such as isopropyl alcohol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic (pH 2-3). The dihydrochloride salt will precipitate out of the solution.
-
Crystallization: Stir the suspension at a low temperature (0-5°C) for a period of time (e.g., 1 hour) to ensure complete crystallization.
-
Filtration: Filter the crystalline precipitate using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent (the same solvent used for crystallization, e.g., cold isopropyl alcohol) to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of 1-(3-Methoxyphenyl)piperazine and its dihydrochloride salt.
Table 1: Synthesis and Yield Data
| Synthesis Step | Method | Starting Materials | Key Reagents | Reported Yield | Purity | Reference |
| Free Base Synthesis | Buchwald-Hartwig Amination | Piperazine, 3-Bromoanisole | Pd Catalyst, NaOBut, o-Xylene | 96% | - | [1] |
| Dihydrochloride Salt | - | - | - | - | ≥97% | [2] |
Table 2: Physicochemical and Characterization Data
| Compound | Property | Value | Reference |
| 1-(3-Methoxyphenyl)piperazine | Molecular Formula | C11H16N2O | [1] |
| Molecular Weight | 192.26 g/mol | [1] | |
| Appearance | Colorless to light yellow liquid | - | |
| This compound | Molecular Formula | C11H18Cl2N2O | [3][4] |
| Molecular Weight | 265.18 g/mol | [3][4] | |
| Melting Point | 214°C | [3] | |
| Solubility (Water) | Very Soluble | [3] | |
| Solubility (Methanol) | Soluble | [3] | |
| Solubility (Acetone, Chloroform, Ether, Hexane) | Insoluble to Very Slightly Soluble | [3] | |
| UV λmax (Aqueous Acid) | 210 nm | [3] |
Experimental Workflow Overview
The overall process from starting materials to the final purified product can be visualized as follows:
Caption: Overall experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The presented Buchwald-Hartwig amination protocol offers a high-yield route to the free base, and the subsequent salt formation procedure allows for the isolation of the final product in a pure, crystalline form. The provided quantitative data and experimental workflows are intended to assist researchers in the efficient and reproducible synthesis of this important pharmaceutical intermediate.
References
An In-depth Technical Guide to the Serotonin Receptor Activity of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Methoxyphenyl)piperazine (m-MPP), a derivative of the piperazine chemical class, is recognized for its biological activity within the central nervous system. It is often studied as its dihydrochloride salt to improve solubility and handling. Arylpiperazines as a class are well-known for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are critical modulators of a wide array of physiological and neuropsychiatric processes.[1] Specifically, m-MPP has been identified as an agonist at the 5-HT2C receptor.[2] Given the therapeutic importance of the serotonin system, understanding the specific interactions of ligands like m-MPP is crucial for the development of novel therapeutics for conditions such as depression, anxiety, and obesity.
This document provides a technical overview of the key serotonin receptor signaling pathways relevant to m-MPP's activity and details the standard experimental methodologies employed to determine ligand-receptor interactions.
Serotonin Receptor Signaling Pathways
The functional outcome of a ligand binding to a G protein-coupled receptor (GPCR), such as a serotonin receptor, is dictated by the intracellular signaling cascades it activates. The primary receptors of interest for arylpiperazines are the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.
5-HT1A Receptor Signaling
The 5-HT1A receptor is classically coupled to the inhibitory G-protein, Gαi/o. Its activation initiates signaling through multiple pathways that generally lead to a reduction in neuronal excitability.
-
Canonical Gαi Pathway: Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), leading to decreased activity of Protein Kinase A (PKA) and downstream effector proteins.
-
Gβγ-Mediated Pathway: The dissociated Gβγ subunit complex directly interacts with and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting efflux of K+ ions causes hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential.
-
MAPK/ERK and PI3K/Akt Pathways: 5-HT1A receptors can also transactivate growth factor signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are pivotal in regulating neuroplasticity, cell survival, and differentiation.
5-HT2A Receptor Signaling
The 5-HT2A receptor is primarily coupled to the Gαq/11 family of G-proteins. Its activation is generally excitatory, leading to neuronal depolarization and increased cellular activity.
-
Canonical Gαq Pathway: Agonist binding activates Gαq, which in turn stimulates the enzyme Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG and PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC). Activated PKC phosphorylates numerous intracellular proteins, leading to a wide range of cellular responses.
-
Other Pathways: The 5-HT2A receptor can also couple to other pathways, including Gα12/13 to activate Phospholipase A2 and recruit scaffolding proteins like β-arrestin, which can mediate G-protein-independent signaling and receptor desensitization.
5-HT2C Receptor Signaling
The 5-HT2C receptor shares significant homology with the 5-HT2A receptor and also primarily signals through the Gαq/11 pathway, leading to the activation of PLC and subsequent IP3/DAG-mediated events. However, it exhibits more promiscuous G-protein coupling than the 5-HT2A receptor, also engaging Gαi/o and Gα12/13 pathways, which can lead to more complex and nuanced cellular outcomes. The activation of the Gαq pathway by m-MPP is consistent with its classification as a 5-HT2C agonist.[2]
Experimental Protocols
Characterizing the interaction of a compound like m-MPP with serotonin receptors involves a suite of in vitro assays. Radioligand binding assays are used to determine binding affinity (Ki), while functional assays are required to determine efficacy (e.g., agonist, antagonist) and potency (EC50/IC50).
Radioligand Binding Assay
This competition assay is the gold standard for determining the binding affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known high affinity and specificity.
Detailed Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293, CHO cells) or dissected brain regions (e.g., hippocampus for 5-HT1A, cortex for 5-HT2A) are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then subjected to high-speed ultracentrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed, resuspended in assay buffer, and the protein concentration is determined (e.g., via BCA assay).
-
-
Competition Binding Reaction:
-
In a 96-well plate, three sets of reactions are prepared in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Total Binding: Receptor membranes are incubated with a single concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Non-Specific Binding (NSB): Membranes and radioligand are incubated in the presence of a high concentration of a known, non-labeled competitor (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Competition: Membranes and radioligand are incubated with serially diluted concentrations of the test compound (m-MPP).
-
The plates are incubated to equilibrium (e.g., 60-120 minutes at 27-37°C).
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation fluid is added. The trapped radioactivity (Disintegrations Per Minute, DPM) is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the NSB DPM from the total binding DPM.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of m-MPP.
-
A non-linear regression analysis is used to determine the IC50 value (the concentration of m-MPP that displaces 50% of the radioligand).
-
The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Inhibition
This assay measures the ability of a compound to modulate the function of Gαi-coupled receptors, such as 5-HT1A, by quantifying changes in intracellular cAMP levels.
Detailed Methodology:
-
Cell Preparation:
-
HEK293 cells expressing the 5-HT1A receptor are seeded into a white, opaque 384-well plate and cultured overnight.
-
-
Assay Procedure:
-
The culture medium is removed, and cells are incubated with a detection reagent medium. For Homogeneous Time-Resolved FRET (HTRF) assays, this medium contains cell lysis buffer and the HTRF reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Serially diluted concentrations of the test compound (m-MPP) are added to the wells.
-
A Gαs-activator, Forskolin, is added to all wells (except negative controls) at a concentration that elicits a submaximal stimulation of adenylyl cyclase (e.g., EC80). This raises the basal cAMP level, allowing for the measurement of inhibition.
-
The plate is incubated for a set period (e.g., 30-60 minutes) at room temperature to allow the enzymatic reaction and reagent binding to reach equilibrium.
-
-
Detection:
-
The plate is read in an HTRF-compatible plate reader, which measures the fluorescence emission at two wavelengths (e.g., 665 nm for the d2 acceptor and 615 nm for the cryptate donor).
-
Principle: In the absence of cellular cAMP, the d2-cAMP binds to the antibody, bringing it close to the cryptate and generating a high FRET signal. Cellular cAMP produced in the assay competes with the d2-cAMP for antibody binding, disrupting the FRET pair and causing a decrease in the signal. Therefore, the HTRF signal is inversely proportional to the intracellular cAMP concentration.
-
-
Data Analysis:
-
The ratio of the acceptor/donor fluorescence is calculated.
-
A cAMP standard curve is used to convert the fluorescence ratio values into cAMP concentrations.
-
Data are normalized to the response of Forskolin alone (0% inhibition) and a baseline control (100% inhibition).
-
A concentration-response curve is plotted, and non-linear regression is used to calculate the IC50 value for m-MPP, representing its potency as an inhibitor of cAMP production (i.e., its potency as a functional agonist at the Gαi-coupled receptor).
-
References
- 1. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Methoxyphenyl)piperazine dihydrochloride is a significant chemical intermediate and research tool in the field of neuroscience and pharmacology. As a derivative of piperazine, it serves as a crucial building block in the synthesis of various biologically active compounds. This technical guide provides a comprehensive review of its chemical and physical properties, synthesis, analytical methods, and pharmacological activities, with a focus on its interactions with key neurotransmitter receptors. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and analytical characterization.
Chemical and Physical Properties
This compound is the hydrochloride salt of the parent compound 1-(3-methoxyphenyl)piperazine. The addition of two hydrochloride moieties enhances its solubility in aqueous solutions, a desirable characteristic for experimental studies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | [1] |
| Molecular Weight | 265.18 g/mol | [1][2] |
| CAS Number | 6968-76-9 | [1][2] |
| Melting Point | 214 °C | [2] |
| Appearance | White to grey or pinkish crystalline powder | [3] |
| Solubility | Water: Very SolubleMethanol: SolubleChloroform: Very Slightly SolubleAcetone: InsolubleEther: InsolubleHexane: Insoluble | [2] |
| UV Maximum Absorbance (Aqueous Acid) | 210 nm | [4] |
Synthesis
The synthesis of 1-(3-methoxyphenyl)piperazine typically involves a Buchwald-Hartwig amination reaction, followed by conversion to the dihydrochloride salt.
Synthesis of 1-(3-Methoxyphenyl)piperazine (Free Base)
A common method for the synthesis of the free base involves the palladium-catalyzed coupling of an aryl halide (m-bromoanisole) with piperazine.[5]
Experimental Protocol:
-
To a 200 ml Kjeldahl flask equipped with a dropping funnel, cooling condenser, and a thermometer, add piperazine (22 g), m-bromoanisole (7.99 g), and sodium tert-butoxide (NaOBut) (5.66 g) dissolved in 20 ml of o-xylene each.[5]
-
Flush the flask with nitrogen for approximately 20 minutes with stirring.[5]
-
Heat the mixture to 80 °C.[5]
-
Add a palladium catalyst solution (e.g., prepared from a suitable palladium precursor and ligand) dropwise.[5]
-
Increase the temperature to 120 °C and maintain for 3 hours with stirring.[5]
-
After the reaction is complete, cool the mixture and add 80 ml of water.[5]
-
Transfer the mixture to a separatory funnel and separate the organic phase.[5]
-
Extract the aqueous phase with 40 ml of o-xylene.[5]
-
Combine the organic phases and dry over sodium sulfate.[5]
-
The product, N-(3-methoxyphenyl)piperazine, can be isolated and purified, with yields reported up to 96%.[5]
Conversion to this compound
The free base is converted to the dihydrochloride salt by treatment with ethanolic hydrogen chloride.
Experimental Protocol:
-
Dissolve the purified 1-(3-methoxyphenyl)piperazine free base in absolute ethanol.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of hydrogen chloride in absolute ethanol, until precipitation is complete.[6]
-
Collect the precipitated this compound by suction filtration.[6]
-
Wash the solid with cold absolute ethanol or dry benzene and dry under vacuum.[6]
Analytical Methods
A variety of analytical techniques are employed for the identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of piperazine derivatives.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile.[7]
-
Instrumentation: Gas chromatograph coupled with a mass selective detector.
-
Column: 5% phenyl/95% methyl silicone column (e.g., 10 m x 0.32 mm x 0.52 µm).[2]
-
Carrier Gas: Hydrogen at a flow rate of 1.8 mL/min.[2]
-
Injector Temperature: 280°C.[2]
-
Detector Temperature: 280°C.[2]
-
Oven Program:
-
Injection: 1 µL in split mode (e.g., 50:1).[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the quantitative analysis of piperazine compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a volumetric flask with 0.01N HCl or a mixture of 20 mM HCl and methanol (1:1).[2][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Octadecylsilane (C18) column (e.g., LiChrosorb 100 RP-18, 250 x 4.0 mm I.D., 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2).[8]
-
Detection: UV at 239 nm.[8]
-
Internal Standard: Phenacetin can be used as an internal standard.[8]
Pharmacological Activity
1-(3-Methoxyphenyl)piperazine and its derivatives exhibit significant activity at various neurotransmitter receptors, making them valuable tools for pharmacological research.
Serotonin Receptor Activity
This compound is known to interact with serotonin receptors, particularly the 5-HT2C and 5-HT1A subtypes.
-
5-HT2C Receptor: 1-(3-Methoxyphenyl)piperazine is predicted and has been confirmed through in vitro and in vivo tests to be an agonist at the 5-HT2C receptor.[9] Agonism at this receptor is associated with the regulation of mood, appetite, and other physiological processes.[10]
-
5-HT1A Receptor: The 1-(3-methoxyphenyl)piperazine moiety is a common scaffold in ligands with high affinity for the 5-HT1A receptor.[3][11]
| Receptor | Activity | Reference |
| 5-HT2C | Agonist | [9] |
| 5-HT1A | High-affinity binding of derivatives | [3][11] |
GABAA Receptor Activity
1-(3-Methoxyphenyl)piperazine has been identified as an inhibitor of the human α1β2γ2 GABAA receptor.[6]
| Receptor | Activity | Reference |
| GABAA (α1β2γ2) | Inhibitor | [6] |
Signaling Pathways
As a G-protein coupled receptor (GPCR), the 5-HT2C receptor primarily signals through the Gq/11 pathway.[7] Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] The 5-HT2C receptor can also couple to Gi/o/z and G12/13 proteins.[5][9]
Experimental Protocols for Pharmacological Assays
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane preparation from cells expressing the 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Non-specific binding control: Serotonin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Incubate the plate at 30°C for 60 minutes.[8]
-
Separate bound from unbound radioligand by rapid vacuum filtration through the glass fiber filters.[8]
-
Wash the filters with ice-cold wash buffer.[8]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[12]
-
Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is determined from the IC50 value using the Cheng-Prusoff equation.[8]
In Vitro Functional Assay for 5-HT2C Receptor Agonism (Calcium Mobilization)
This assay measures the increase in intracellular calcium following receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells into microplates and culture overnight.[10]
-
Load the cells with the calcium-sensitive dye solution containing probenecid and incubate in the dark at 37°C for 1 hour.[10]
-
Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin) in the assay buffer.[10]
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence.
-
Inject the agonist dilutions into the wells and immediately measure the fluorescence intensity for 1-2 minutes to capture the peak response.[10]
-
The increase in fluorescence corresponds to the increase in intracellular calcium. Data is analyzed to determine the EC50 and Emax values.[7]
Conclusion
This compound is a versatile compound with significant applications in pharmaceutical research. Its activity as a 5-HT2C receptor agonist and a GABAA receptor inhibitor, coupled with its utility as a synthetic intermediate, makes it a valuable tool for investigating the complexities of neurotransmission and for the development of novel therapeutics targeting these systems. The detailed protocols and summarized data presented in this guide are intended to support researchers in their exploration of this and related compounds.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. innoprot.com [innoprot.com]
- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and technical information for 1-(3-Methoxyphenyl)piperazine dihydrochloride (CAS No: 6968-76-9), a key chemical intermediate and research tool in the fields of medicinal chemistry and pharmacology. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and utilize it effectively in their experimental workflows.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] It is the hydrochloride salt form of the parent compound, 1-(3-Methoxyphenyl)piperazine, which enhances its stability and solubility in aqueous solutions.[2] The compound is hygroscopic and should be protected from moisture.[3]
Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)piperazine and its Dihydrochloride Salt
| Property | Value | Source(s) |
| Dihydrochloride Salt | ||
| IUPAC Name | 1-(3-methoxyphenyl)piperazine;dihydrochloride | |
| CAS Number | 6968-76-9 | [2] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | |
| Molecular Weight | 265.18 g/mol | [2] |
| Melting Point | 214 °C (417.2 °F) | [1][2] |
| Appearance | White Solid | [1] |
| Free Base | ||
| Molecular Formula | C₁₁H₁₆N₂O | [4][5] |
| Molecular Weight | 192.26 g/mol | [4][5] |
| Boiling Point | 150 °C at 0.5 mmHg | [4][6] |
| Density | 1.114 g/mL at 25 °C | [4][6] |
| Predicted pKa | 8.98 ± 0.10 | [4][6] |
| Predicted LogP | 1.01 | [7] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| Water | Very Soluble | [2] |
| Methanol | Soluble | [2] |
| Acetone | Insoluble | [2] |
| Chloroform | Very Slightly Soluble | [2] |
| Ether | Very Slightly Soluble | [2] |
| Hexane | Insoluble | [2] |
| DMSO | ≥ 200 mg/mL (for free base) | [5] |
Safety and Hazard Information
This compound is classified as a hazardous chemical and requires careful handling to avoid exposure.[1][3]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing and boots to prevent skin contact.[8]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a government-approved respirator.[9]
Handling and Storage
-
Handling: Wash hands and any exposed skin thoroughly after handling.[1] Avoid breathing dust, fumes, or vapors.[1] Do not get in eyes, on skin, or on clothing.[8]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][3] Store locked up.[1]
First Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Biological Activity and Mechanism of Action
1-(3-Methoxyphenyl)piperazine is a versatile precursor for the synthesis of various biologically active compounds and a valuable tool for pharmacological research.[10][11] As a member of the phenylpiperazine class, its primary biological activity is associated with the modulation of the central serotonergic system.[12]
Phenylpiperazines are known to act as serotonin (5-HT) reuptake inhibitors and/or antagonists at various serotonin receptor subtypes.[1] Specifically, 1-(3-Methoxyphenyl)piperazine and its derivatives have been shown to interact with 5-HT1A and 5-HT2A/2C receptors.[2] This interaction can influence numerous physiological and neurological processes, including mood, appetite, and cognition.[2][13] The protonatable nitrogen atom within the piperazine ring is crucial for forming key interactions, such as salt bridges, with residues like Aspartic Acid in the binding site of serotonergic G-protein coupled receptors (GPCRs).[2]
While some piperazine-containing compounds are known to modulate GABA-A receptors, the primary and most characterized target for phenylpiperazines like 1-(3-Methoxyphenyl)piperazine in a drug development context is the serotonin receptor family.[4][6]
Signaling Pathway Visualization
The following diagram illustrates the generalized mechanism of action for a phenylpiperazine compound acting as an antagonist at the 5-HT2A receptor, a common target for this class.
Caption: Phenylpiperazine antagonism of the 5-HT2A receptor.
Experimental Protocols and Workflows
General Workflow for Handling and Use
The following diagram outlines a typical workflow for researchers using this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling the compound.
Protocol for Preparation of a 10 mM Stock Solution
This protocol is a representative example for preparing a stock solution for use in typical in vitro cell-based assays. The choice of solvent may vary depending on the specific experimental requirements and the form of the compound (free base vs. salt). The free base shows high solubility in DMSO.[5]
Materials:
-
This compound (MW: 265.18 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette and tips
Procedure:
-
Pre-labeling: Label a sterile microcentrifuge tube with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Calculation:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 265.18 g/mol = 0.0026518 g
-
Mass (mg) = 2.65 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out approximately 2.65 mg of this compound and transfer it to the pre-labeled sterile tube. Record the exact mass.
-
Solubilization:
-
Add the appropriate volume of sterile DMSO to the tube to achieve the final concentration of 10 mM. For example, if exactly 2.65 mg was weighed, add 1.0 mL of DMSO.
-
Adjust the volume of DMSO based on the actual mass weighed to ensure the final concentration is precisely 10 mM.
-
-
Mixing: Vortex the tube thoroughly until the solid is completely dissolved. A brief warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[13]
Note: For many cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The stock solution will need to be serially diluted in the appropriate cell culture medium before being added to the cells.
Conclusion
This compound is an important research chemical with well-defined hazards that require strict adherence to safety protocols. Its utility as a precursor in drug discovery, particularly for targeting the serotonergic system, makes it a valuable compound for researchers in pharmacology and medicinal chemistry. By following the guidelines outlined in this technical guide, professionals can ensure a safe laboratory environment and the integrity of their experimental outcomes.
References
- 1. drugs.com [drugs.com]
- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 [m.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1-(3-Methoxyphenyl)piperazine | 16015-71-7 [chemicalbook.com]
- 7. 1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7 | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)piperazine dihydrochloride, a significant chemical intermediate in pharmaceutical research and development. The document details its molecular structure, physicochemical properties, synthesis, and biological relevance, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Identity
This compound is an arylpiperazine derivative. The core structure consists of a piperazine ring attached to a methoxyphenyl group at the first position. The dihydrochloride salt form enhances its stability and solubility in aqueous media.
Canonical SMILES: COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl[1]
InChI: InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H[1]
IUPAC Name: 1-(3-methoxyphenyl)piperazine;dihydrochloride[1]
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | [1][2] |
| Molecular Weight | 265.18 g/mol | [1][2] |
| Appearance | White to gray or light purple powder | |
| Melting Point | 195-202 °C | |
| Boiling Point | 344 °C at 760 mmHg | |
| Flash Point | 161.8 °C | |
| Solubility | Insoluble in acetone, very slightly soluble in chloroform and ether, soluble in methanol, and very soluble in water. | [2] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | |
| CAS Number | 6968-76-9 | [1][2] |
Synthesis and Manufacturing
1-(3-Methoxyphenyl)piperazine is a key intermediate that can be synthesized through various methods. One common approach involves the reaction of N-BOC piperazine with 3-bromoanisole, followed by the removal of the BOC protecting group.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of N-(3-methoxyphenyl)piperazine
A detailed experimental protocol for a related synthesis is described as follows:
-
At room temperature, 22 g of piperazine, 7.99 g of m-bromoanisole, and 5.66 g of NaOBu-t are dissolved in 20 ml of o-xylene in a 200 ml Kjeldahl flask.[3]
-
The flask is flushed with nitrogen for approximately 20 minutes while stirring, and the mixture is heated to 80°C.[3]
-
A palladium catalyst solution is added dropwise, and the temperature is increased to 120°C and maintained for 3 hours with stirring.[3]
-
After the reaction is complete, 80 ml of water is added to cool the product.[3]
-
The organic phase is separated, and the aqueous phase is extracted with 40 ml of o-xylene.[3]
-
The combined organic phases are dried over sodium sulfate. Gas chromatographic analysis can be used to determine the yield of the product, N-(3-methoxyphenyl)piperazine.[3]
-
To obtain the dihydrochloride salt, the free base is then treated with hydrochloric acid.
Spectroscopic and Analytical Data
-
UV Spectroscopy: In aqueous acid, 1-(3-Methoxyphenyl)piperazine shows a maximum absorbance at 210 nm.[2]
-
Gas Chromatography (GC): A specific GC method has been developed for the analysis of piperazine derivatives.[2]
Experimental Protocol: Gas Chromatography
-
Instrument: Gas chromatograph in split mode with FID.[2]
-
Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.[2]
-
Carrier Gas: Hydrogen at 1.8 mL/min.[2]
-
Temperatures:
-
Injection: 1 µL injection with a split ratio of 50:1. Samples are dissolved in methanol.[2]
-
Retention Time: The retention time for 1-(3-methoxyphenyl)piperazine is approximately 5.491 minutes under these conditions.[2]
Biological Activity and Applications
1-(3-Methoxyphenyl)piperazine is a crucial building block in the synthesis of various biologically active compounds and is rarely used as an active pharmaceutical ingredient itself.[4][5]
-
Pharmaceutical Intermediate: It is a key intermediate in the preparation of pharmaceuticals, particularly those used to treat depression and post-traumatic stress disorder.[6]
-
Drug Discovery: Its structural features make it a valuable precursor for creating complex molecular architectures designed to interact with specific biological targets.[4] The piperazine moiety is common in compounds targeting the central nervous system.
-
Reported Activities of Derivatives: The parent compound, 1-(3-Methoxyphenyl)piperazine, has been associated with antidepressant and anticancer properties in research settings. It has shown inhibitory activity against 5-HT2C and 5-HT1A receptors, which are involved in mood and appetite regulation.
Caption: Role as a building block in drug discovery.
Safety and Handling
This compound is classified with the following hazards:
-
GHS Classification:
-
Precautionary Statements:
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Incompatibilities: Strong oxidizing agents.
-
Hazardous Decomposition Products: Irritating and toxic fumes and gases.
This compound is intended for research use only and is not for diagnostic or therapeutic use. Standard laboratory safety protocols should be strictly followed when handling this chemical.
References
An In-depth Technical Guide to 1-(3-Methoxyphenyl)piperazine Dihydrochloride: Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Methoxyphenyl)piperazine (3-MeOPP), particularly in its dihydrochloride salt form, is a significant chemical entity within the landscape of neuropharmacology and medicinal chemistry. Historically recognized as a key structural motif in a multitude of centrally acting agents, its true value lies in its role as a versatile precursor and a pharmacologically active compound in its own right. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of 1-(3-Methoxyphenyl)piperazine dihydrochloride, intended to serve as a resource for researchers and professionals in drug development. The document details established synthetic protocols, summarizes its receptor binding profile in a structured format, and illustrates its engagement with key signaling pathways through detailed diagrams.
Introduction and Historical Context
The discovery and development of 1-(3-Methoxyphenyl)piperazine are intrinsically linked to the broader exploration of arylpiperazine derivatives as modulators of neurotransmitter systems. The arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets, most notably G-protein coupled receptors (GPCRs).[1] Historically, research into arylpiperazines gained momentum with the discovery of their potent effects on the central nervous system (CNS), particularly their interactions with serotonin (5-HT) and dopamine (D) receptors.[2]
1-(3-Methoxyphenyl)piperazine emerged as a crucial building block in the synthesis of numerous investigational and clinically approved drugs.[3] Its utility stems from the adaptable piperazine ring, which allows for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The methoxy group at the 3-position of the phenyl ring has been shown to be a key determinant of affinity for several important CNS receptors. This compound is not merely a synthetic intermediate; it also serves as a significant metabolite of several licensed drugs, contributing to their overall pharmacological and toxicological profiles.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Methoxyphenyl)piperazine and its dihydrochloride salt is presented below.
| Property | 1-(3-Methoxyphenyl)piperazine | This compound |
| CAS Number | 16015-71-7 | 6968-76-9[4] |
| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₈Cl₂N₂O[4] |
| Molecular Weight | 192.26 g/mol | 265.18 g/mol [4] |
| Appearance | White to grey or pinkish crystalline powder | Crystalline solid |
| Solubility | Soluble in methanol | Very soluble in water, soluble in methanol, very slightly soluble in chloroform[5] |
Synthesis of this compound
The synthesis of 1-(3-Methoxyphenyl)piperazine can be achieved through several routes, with the Buchwald-Hartwig amination being a prominent and efficient method. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.
Synthesis of 1-(3-Methoxyphenyl)piperazine (Free Base) via Buchwald-Hartwig Amination
This protocol is adapted from established palladium-catalyzed C-N cross-coupling reactions.[6]
Experimental Protocol:
-
Reactants:
-
Piperazine (6 equivalents)
-
3-Bromoanisole (1 equivalent)
-
Sodium tert-butoxide (NaOBut) (1.38 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst) (0.5 mol%)
-
Solvent: o-xylene
-
-
Procedure:
-
To a dry reaction flask equipped with a condenser, thermometer, and dropping funnel, add piperazine, 3-bromoanisole, and sodium tert-butoxide, each dissolved in o-xylene.
-
Flush the flask with an inert gas (e.g., nitrogen or argon) for approximately 20 minutes while stirring the mixture.
-
Heat the reaction mixture to 80 °C.
-
Add the palladium catalyst solution (dissolved in o-xylene) dropwise to the reaction mixture.
-
Increase the temperature to 120 °C and maintain for 3 hours with continuous stirring.
-
Upon completion of the reaction (monitored by TLC or GC-MS), cool the mixture and add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with o-xylene.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, N-(3-methoxyphenyl)piperazine, can be purified by distillation or column chromatography. A reported yield for this method is 96%.[6]
-
Conversion to this compound
This protocol is based on the general method for forming hydrochloride salts of amine-containing compounds.[7]
Experimental Protocol:
-
Reactants:
-
1-(3-Methoxyphenyl)piperazine (free base) (1 equivalent)
-
Ethanolic Hydrochloric Acid (excess, e.g., 2.2 equivalents of HCl)
-
Solvent: Isopropyl alcohol or ethanol
-
-
Procedure:
-
Dissolve the purified 1-(3-methoxyphenyl)piperazine free base in a suitable solvent such as isopropyl alcohol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of ethanolic hydrochloric acid to the stirred solution.
-
Continue stirring at a low temperature for a specified period (e.g., 60 minutes) to allow for complete precipitation of the dihydrochloride salt.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or by-products.
-
Dry the resulting white solid under vacuum to yield pure this compound.
-
Pharmacological Profile
1-(3-Methoxyphenyl)piperazine exhibits a complex pharmacological profile, primarily acting as a ligand for various serotonin and dopamine receptors. Its derivatives have been extensively studied for their potential as antidepressants, anxiolytics, and antipsychotics.
Receptor Binding Affinity
The following table summarizes the reported binding affinities (Ki values) of 1-(3-Methoxyphenyl)piperazine and its derivatives for key CNS receptors. It is important to note that binding affinities can vary depending on the experimental conditions and the specific radioligand used.
| Receptor | Ligand | Ki (nM) | Reference |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 1-(3-Methoxyphenyl)piperazine derivative | 0.12 - 0.63 | [8] |
| 5-HT₁ₐ | 1-(3-Methoxyphenyl)piperazine derivative | 1.2 - 21.3 | [9] |
| 5-HT₂ₐ | 1-(3-Methoxyphenyl)piperazine derivative | 638 - 771 (submicromolar) | |
| 5-HT₂C | 1-(3-Methoxyphenyl)piperazine | Inhibitory activity | |
| 5-HT₇ | 1-(3-Methoxyphenyl)piperazine derivative | 2.6 | [10] |
| Dopamine Receptors | |||
| D₂ | 1-(3-Methoxyphenyl)piperazine derivative | 76.4 | [11] |
| D₃ | 1-(3-Methoxyphenyl)piperazine derivative | 0.5 | [11] |
| Adrenergic Receptors | |||
| α₁ | 1-(3-Methoxyphenyl)piperazine derivative | 2.4 | [12] |
Mechanism of Action and Signaling Pathways
As an arylpiperazine, 1-(3-methoxyphenyl)piperazine primarily interacts with G-protein coupled receptors, modulating downstream signaling cascades.
The 5-HT₁ₐ receptor is a Gi/o-coupled receptor.[2] Activation of this receptor by an agonist, such as derivatives of 1-(3-methoxyphenyl)piperazine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduced protein kinase A (PKA) activity.[13] Additionally, the βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[2]
The dopamine D₂ receptor is also a Gi/o-coupled receptor.[14] Ligand binding initiates a similar cascade to the 5-HT₁ₐ receptor, involving the inhibition of adenylyl cyclase and a reduction in cAMP levels. D₂ receptor activation can also lead to the inhibition of voltage-gated calcium channels and the activation of potassium channels, both contributing to a decrease in neuronal excitability and neurotransmitter release.[14]
Applications in Drug Discovery and Development
This compound serves as a critical starting material for the synthesis of a wide array of compounds targeting the central nervous system. Its structural features allow for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles for desired therapeutic effects. The versatility of the piperazine core enables the attachment of various pharmacophores, leading to the development of ligands with tailored affinities for specific receptor subtypes. This has been instrumental in the discovery of novel antidepressants, antipsychotics, and anxiolytics.
Conclusion
This compound remains a compound of significant interest in the field of medicinal chemistry and neuropharmacology. Its historical importance as a foundational scaffold for CNS-active drugs is complemented by its continued use in modern drug discovery programs. A thorough understanding of its synthesis, physicochemical properties, and pharmacological profile is essential for researchers aiming to develop novel therapeutics targeting serotonergic, dopaminergic, and other neurotransmitter systems. This technical guide provides a consolidated resource to aid in these endeavors, offering detailed protocols and a summary of its key biological interactions.
References
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. swgdrug.org [swgdrug.org]
- 6. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 8. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(3-Methoxyphenyl)piperazine dihydrochloride In Vivo Studies
Disclaimer: Direct in vivo studies specifically administering 1-(3-Methoxyphenyl)piperazine dihydrochloride are not extensively available in the public domain. The information presented herein is largely based on studies of its positional isomers, particularly 1-(4-methoxyphenyl)piperazine, and general knowledge of the pharmacology of phenylpiperazine compounds. Researchers should use this information as a guide and adapt it based on their specific experimental needs and institutional guidelines.
I. Introduction
1-(3-Methoxyphenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. This class of compounds is known to interact with various neurotransmitter systems in the central nervous system, particularly serotonergic and dopaminergic receptors.[1] While 1-(3-Methoxyphenyl)piperazine itself is primarily recognized as a key chemical intermediate in the synthesis of various pharmaceutical agents, its potential in vivo effects are of interest to researchers in pharmacology and drug development.[2] The dihydrochloride salt is a common formulation used to improve solubility and stability for experimental use.
This document provides a summary of available data from related compounds to guide the design of in vivo studies for this compound.
II. In Vivo Metabolism (Based on 1-(4-Methoxyphenyl)piperazine)
The primary metabolic pathway for methoxyphenylpiperazines in vivo is O-demethylation.[3][4] Studies on the positional isomer, 1-(4-methoxyphenyl)piperazine (MeOPP), in male Wistar rats have shown that it is mainly metabolized to 1-(4-hydroxyphenyl)piperazine.[3][4][5] This process is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3][4] It is highly probable that 1-(3-Methoxyphenyl)piperazine follows a similar metabolic fate.
Table 1: In Vivo Metabolism of 1-(4-Methoxyphenyl)piperazine in Rats [3][4]
| Parameter | Observation |
| Animal Model | Male Wistar Rats |
| Major Metabolite | 1-(4-hydroxyphenyl)piperazine (4-HO-PP) |
| Primary Metabolic Reaction | O-demethylation |
| Other Metabolic Pathways | Degradation of the piperazine moiety |
III. Experimental Protocols
The following protocols are adapted from studies on related phenylpiperazine compounds and can serve as a starting point for in vivo investigations of this compound.
Protocol 1: Assessment of In Vivo Metabolism in Rodents
This protocol is designed to identify the major metabolites of this compound in a rodent model.
1. Animal Model:
-
Species: Male Wistar Rats (or other suitable rodent strain)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Compound Administration:
-
Formulation: Dissolve this compound in sterile saline or another appropriate vehicle.
-
Dosage: A range of doses should be tested, starting from a low dose (e.g., 1 mg/kg) to a higher dose (e.g., 20 mg/kg), based on preliminary toxicity studies.
-
Route of Administration: Oral (gavage) or intraperitoneal (i.p.) injection.
3. Sample Collection:
-
Urine and Feces: House animals in metabolic cages for 24-48 hours post-administration to collect urine and feces.
-
Blood: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture (terminal procedure).
4. Sample Analysis:
-
Extraction: Perform solid-phase or liquid-liquid extraction on urine, plasma, and homogenized feces to isolate the parent compound and its metabolites.
-
Analytical Technique: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.
5. Data Analysis:
-
Compare the mass spectra of the detected metabolites with that of the parent compound to elucidate the metabolic transformations (e.g., demethylation, hydroxylation, piperazine ring cleavage).
Protocol 2: Preliminary Behavioral Assessment in Mice
This protocol provides a basic framework for assessing the potential behavioral effects of this compound in mice. Phenylpiperazines are known to have stimulant or anxiogenic effects.[6]
1. Animal Model:
-
Species: Male CD-1 or C57BL/6 mice
-
Weight: 25-30 g
-
Housing: Standard laboratory conditions. Acclimatize animals to the testing room for at least 1 hour before experiments.
2. Compound Administration:
-
Formulation: Dissolve this compound in sterile saline.
-
Dosage: Administer a range of doses (e.g., 1, 5, 10, 20 mg/kg) i.p. 30 minutes before testing. Include a vehicle control group.
3. Behavioral Tests:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena.
-
Elevated Plus Maze: To further evaluate anxiety-like behavior. Measure the time spent in and the number of entries into the open and closed arms.
-
Hot Plate Test: To screen for potential analgesic effects. Measure the latency to a nociceptive response (e.g., paw licking, jumping).
4. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the behavioral parameters between the different dose groups and the vehicle control.
IV. Visualizations
Caption: Proposed metabolic pathway of 1-(3-Methoxyphenyl)piperazine in vivo.
Caption: General workflow for in vivo behavioral studies.
References
- 1. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1-(3-Methoxyphenyl)piperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)piperazine dihydrochloride is a chemical compound belonging to the piperazine class. It is recognized as a valuable precursor in the synthesis of various biologically active molecules and serves as an analytical reference standard.[1] Due to its structural features, it is a key building block in medicinal chemistry for designing compounds that interact with specific biological targets.[1] Research suggests that 1-(3-Methoxyphenyl)piperazine and its derivatives possess antidepressant and anxiolytic-like properties, primarily through their interaction with the serotonergic system, particularly the 5-HT1A and 5-HT2C receptors. This document provides detailed experimental protocols for the synthesis, and analysis of this compound, as well as in vitro and in vivo assays to characterize its pharmacological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(3-Methoxyphenyl)piperazine and its dihydrochloride salt is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 3-MeOPP diHCl, m-MeOPP diHCl | [2] |
| CAS Number | 6968-76-9 | [3] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | [3] |
| Molecular Weight | 265.18 g/mol | [3] |
| Appearance | White to grey or pinkish crystalline powder | |
| Melting Point | 214 °C | [3] |
| Solubility | Water: Very Soluble; Methanol: Soluble; Chloroform: Very Slightly Soluble; Acetone: Insoluble; Ether: Insoluble; Hexane: Insoluble | [3] |
Pharmacological Data
While specific quantitative data for this compound is limited in the available literature, data for closely related analogs and the parent compound suggest high affinity for the serotonin 5-HT1A receptor.
| Assay | Compound | Receptor | Value | Reference |
| Radioligand Binding Affinity (Ki) | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM | [4] |
| Radioligand Binding Affinity (Ki) | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM | [4] |
| Radioligand Binding Affinity (Ki) | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 nM | [5] |
| Radioligand Binding Affinity (Ki) | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM | [5] |
Experimental Protocols
Synthesis of 1-(3-Methoxyphenyl)piperazine
This protocol describes a method for the synthesis of the free base, which can then be converted to the dihydrochloride salt.
Materials:
-
Piperazine
-
m-Bromoanisole
-
Sodium tert-butoxide (NaOBu-t)
-
o-Xylene
-
Palladium-based catalyst
-
Nitrogen gas
-
Water
-
Sodium sulfate
Equipment:
-
200 ml Kjeldahl flask
-
Dropping funnel
-
Cooling condenser
-
Thermometer
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 200 ml Kjeldahl flask, combine 22 g of piperazine, 7.99 g of m-bromoanisole, and 5.66 g of NaOBu-t, each dissolved in 20 ml of o-xylene.
-
Flush the flask with nitrogen for approximately 20 minutes while stirring the mixture.
-
Heat the mixture to 80°C.
-
Add the palladium-based catalyst solution dropwise via the dropping funnel.
-
Increase the temperature to 120°C and maintain for 3 hours with continuous stirring.
-
After the reaction is complete, add 80 ml of water to cool the reaction product.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with 40 ml of o-xylene.
-
Combine the organic phases and dry over sodium sulfate.
-
The product, N-(3-methoxyphenyl)piperazine, can be isolated from the organic phase. A yield of approximately 96% can be expected.[6]
To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.
In Vitro Assay: 5-HT1A Receptor Binding
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT1A receptor
-
[³H]8-OH-DPAT (Radioligand)
-
Serotonin (for non-specific binding)
-
This compound (Test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
Equipment:
-
96-well microplates
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]8-OH-DPAT, and 10 µM Serotonin.
-
Test Compound: Membrane preparation, [³H]8-OH-DPAT, and the desired concentration of the test compound.
-
-
Incubate the plate at 37°C for 45 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values.
In Vivo Assay: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
The EPM test is used to assess the anxiolytic or anxiogenic effects of a compound.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Animals:
-
Male mice or rats.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle (e.g., saline) intraperitoneally 30 minutes before the test. A dose range of 1-4 mg/kg can be explored.[7]
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Thoroughly clean the maze between each animal.
In Vivo Assay: Forced Swim Test (FST) for Antidepressant-Like Activity in Rodents
The FST is a common behavioral test to screen for antidepressant-like effects.
Apparatus:
-
A transparent cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
Animals:
-
Male mice or rats.
Procedure:
-
Administer this compound or vehicle intraperitoneally at various doses.
-
Place the animal in the water tank. For mice, a single 6-minute session is common, with the last 4 minutes being analyzed. For rats, a 15-minute pre-test is followed 24 hours later by a 5-minute test session.[8][9]
-
Record the duration of immobility, swimming, and climbing behaviors.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.[10]
-
After the test, remove the animal, dry it, and return it to its home cage.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. swgdrug.org [swgdrug.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. scirp.org [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Methoxyphenyl)piperazine Dihydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)piperazine dihydrochloride, commonly referred to in literature as m-CPP (meta-Chlorophenylpiperazine, for its chloro-analogue, though the methoxy- version is also used in synthesis), is a psychoactive compound belonging to the phenylpiperazine class of drugs. It serves as a critical pharmacological tool in neuroscience for investigating the complex roles of the serotonin (5-HT) system in various physiological and pathological processes. As a non-selective serotonin receptor agonist and reuptake inhibitor, m-CPP's broad pharmacological profile allows researchers to probe the function of multiple serotonergic pathways.
These application notes provide a comprehensive overview of m-CPP's mechanism of action, summarize quantitative data from key studies, and offer detailed protocols for its use in preclinical and clinical neuroscience research. Its primary applications include modeling anxiety and obsessive-compulsive disorders, and investigating the pathophysiology of migraines and mood disorders through neuroendocrine challenge studies.
Pharmacology and Mechanism of Action
m-CPP exhibits a complex pharmacology, interacting with a wide range of serotonin receptors, as well as serotonin and norepinephrine transporters. Its effects are a result of its combined agonist and, in some cases, antagonist activities at these different sites. This broad activity, while making it a powerful tool, also requires careful interpretation of experimental results.
The primary mechanism of action involves direct stimulation of postsynaptic 5-HT receptors.[1] Its anxiogenic and other behavioral effects are largely attributed to its potent agonism at 5-HT2C receptors.[2][3][4] It also demonstrates significant affinity for 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT3 receptors.[3][4] Furthermore, m-CPP can inhibit serotonin reuptake by binding to the serotonin transporter (SERT), which increases the extracellular concentration of serotonin in the brain.[1]
Signaling Pathway Diagram
Caption: Primary molecular targets and resulting effects of m-CPP.
Quantitative Data
Table 1: Receptor and Transporter Binding Affinity of m-CPP
| Target | Affinity (Ki, nM) | Species/Tissue | Notes |
| 5-HT Receptors | |||
| 5-HT2C | 3.4 | Human | Potent agonist activity.[4] |
| 5-HT2B | 28.8 | Human | Agonist activity implicated in migraine.[4] |
| 5-HT2A | 32.1 | Human | Partial agonist/antagonist activity.[3][5] |
| 5-HT1A | Varies | Human/Rat | Agonist.[3] |
| 5-HT1B | Varies | Rat | Agonist.[5] |
| 5-HT3 | Varies | Human | Agonist activity may cause nausea.[3][4] |
| Transporters | |||
| SERT (IC50) | 230 nM | Human Brain | Binds to serotonin transporter sites.[1] |
| Other Receptors | |||
| α2-adrenoceptors (IC50) | 0.6 µM (600 nM) | Rat Brain | Also shows affinity for adrenergic sites.[6] |
Note: "Varies" indicates that specific Ki values were not consistently reported across the reviewed literature, but significant affinity was established.
Table 2: Effective Doses and Behavioral Outcomes in Preclinical (Rodent) Models
| Dose Range (mg/kg) | Route | Species/Strain | Key Behavioral Outcome | Reference(s) |
| 0.1 - 1.0 | i.p. | Rat | Anxiogenic-like effects in social interaction test. | [2] |
| 1.0 | i.p. | Rat (Wistar, Sprague-Dawley) | Most frequent dose for OCD-like behavior studies; increased defensive/compulsive behaviors, decreased locomotion. | [7][8] |
| 1.4 | i.p. | Rat | Discriminative stimulus suggesting anxiety-like properties. | [5] |
| 1.0 - 4.0 | i.p. | Mouse (ICR) | Dose-dependent increase in anxiety-like behavior in elevated plus-maze, open field, and hole-board tests. | [9] |
| 5.0 | i.p. | Rat | Hypolocomotion and hypophagia (reduced food intake). | [2] |
Table 3: Doses and Outcomes in Human Clinical Studies
| Dose | Route | Study Population | Key Outcome | Reference(s) |
| 0.08 mg/kg | i.v. infusion | Healthy Volunteers | Significant increase in anxiety symptoms; increased plasma cortisol, prolactin, and growth hormone. | [10] |
| 0.1 mg/kg | i.v. infusion | Panic Disorder (PD) Patients | Provoked panic attacks in 85% of PD patients, but not in social anxiety patients or healthy controls. | [11] |
| 0.1 mg/kg | i.v. infusion | Depressed Patients | Blunted growth hormone response compared to healthy controls. | [12] |
| 0.5 mg/kg | Oral | Migraineurs & Healthy Controls | Induced migraine attacks in both groups, suggesting involvement of 5-HT2B/2C/1A receptors in migraine. | [13] |
| Up to 80 mg/day | Oral (chronic) | Alzheimer's Disease Patients | Well tolerated but caused small increases in anergy and depression symptoms. | [14] |
Experimental Protocols
Protocol 1: Preparation of m-CPP Dihydrochloride Solution for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL stock solution for intraperitoneal injection in rodents.
Materials:
-
This compound (or m-CPP dihydrochloride) powder
-
Sterile 0.9% saline solution
-
Sterile 15 mL conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Determine the total volume of solution needed for the experiment. To make 10 mL of a 1 mg/mL solution, weigh out 10 mg of m-CPP dihydrochloride powder.
-
Dissolution: Aseptically transfer the weighed powder into the sterile 15 mL conical tube. Add 10 mL of sterile 0.9% saline.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The dihydrochloride salt form is generally soluble in aqueous solutions.[15]
-
Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm sterile syringe filter to the tip of the syringe.
-
Final Preparation: Filter the solution into a new sterile tube or vial. This step ensures the final solution is sterile and free of any particulates.
-
Storage: Store the solution at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C for long-term storage. Protect from light.
-
Dosing: For injection, dilute the stock solution with sterile 0.9% saline to achieve the final desired concentration for the correct dose-volume per animal weight (typically 5-10 mL/kg for rodents).
Protocol 2: Induction of Anxiety-Like Behavior in Mice via Intraperitoneal (IP) Injection
This protocol outlines the administration of m-CPP to mice prior to behavioral testing, such as the Elevated Plus Maze.
Materials:
-
Prepared sterile m-CPP solution (from Protocol 1)
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 G)
-
Male ICR or similar strain mice
-
Animal scale
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before any procedures begin.
-
Dose Calculation: Weigh each mouse immediately before injection. Calculate the required injection volume based on the mouse's weight and the desired dose (e.g., for a 2 mg/kg dose and a 1 mg/mL solution, a 25 g mouse would receive 0.05 mL).
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and securing the tail. Position the mouse so its head is tilted slightly downwards to allow abdominal contents to shift away from the injection site.
-
Injection: Identify the lower right or left abdominal quadrant. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Gently aspirate to ensure the needle has not entered a blood vessel or organ before depressing the plunger to inject the solution.
-
Post-Injection: Withdraw the needle and return the mouse to its home cage or a holding cage.
-
Latency Period: Allow for a 30-minute latency period between the injection and the start of behavioral testing to ensure the compound has reached effective concentrations in the central nervous system.[9]
-
Behavioral Testing: Following the latency period, proceed with the desired behavioral assay (e.g., Elevated Plus Maze, Open Field Test).
Workflow for Preclinical Behavioral Study
Caption: Workflow for a typical rodent behavioral study using m-CPP.
Protocol 3: General Outline for a Human Neuroendocrine Challenge Study
This protocol provides a generalized framework based on published clinical studies. Note: All human research must be conducted under strict ethical guidelines and receive approval from an Institutional Review Board (IRB).
Objective: To assess the integrity of the serotonergic system by measuring hormonal responses (e.g., cortisol, prolactin) to an m-CPP challenge.
Procedure:
-
Participant Screening: Recruit healthy volunteers or a specific patient population. Screen for medical and psychiatric conditions, and ensure participants are drug-free.
-
Pre-Study Preparation: Participants typically fast overnight. On the study day, an intravenous (IV) catheter is inserted into a forearm vein for blood sampling and another for drug infusion.
-
Baseline Measures: After a period of rest, baseline blood samples are collected to establish hormone levels before the challenge. Baseline psychological ratings (e.g., anxiety scales) are also recorded.
-
m-CPP Administration: m-CPP (e.g., 0.08-0.1 mg/kg) or a placebo (saline) is administered via a controlled intravenous infusion over a set period (e.g., 2 minutes).[10][11] The study should be double-blind and placebo-controlled.
-
Post-Infusion Monitoring: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120 minutes post-infusion) for hormone analysis (cortisol, prolactin, growth hormone).
-
Behavioral and Physiological Monitoring: Psychological state (anxiety, mood) and physiological measures (blood pressure, heart rate) are monitored and recorded at the same time points.
-
Data Analysis: Compare the change in hormone levels and behavioral scores from baseline between the m-CPP and placebo groups to determine the response to the serotonergic challenge.
Workflow for Human Neuroendocrine Challenge
Caption: Workflow for a human m-CPP neuroendocrine challenge study.
Data Interpretation and Considerations
-
Pharmacological Specificity: Given m-CPP's broad receptor profile, it is crucial to avoid attributing an observed effect to a single receptor subtype without further pharmacological dissection using selective antagonists.[2]
-
Dose-Response: The effects of m-CPP can be highly dose-dependent. For instance, lower doses may produce anxiogenic effects, while higher doses can also induce hypoactivity, which could confound the interpretation of behavioral tests.[2]
-
Species and Strain Differences: The behavioral and physiological responses to m-CPP can vary significantly between different species (e.g., rats vs. mice) and even between different strains of the same species.[8]
-
Metabolite of Clinical Drugs: m-CPP is an active metabolite of several clinically used drugs, including the antidepressant trazodone.[6][10] This is an important consideration when studying the mechanisms of these parent compounds or in clinical populations that may have been exposed to them.
-
Human vs. Animal Models: While m-CPP is a useful tool, it's important to note that it is generally considered unpleasant by human subjects, causing anxiety and dysphoria, which limits its direct therapeutic potential but enhances its utility as a pharmacological challenge agent.[3][4]
Safety and Handling
-
Hazard Statements: 1-(3-Methoxyphenyl)piperazine hydrochloride is harmful if swallowed and can cause skin, eye, and respiratory irritation.[16]
-
Precautionary Measures: Handle the compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator.[16]
References
- 1. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural effects of rapid intravenous administration of meta-chlorophenylpiperazine (m-CPP) in patients with generalized social anxiety disorder, panic disorder and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. The serotonergic agent m-chlorophenylpiperazine induces migraine attacks: A controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A pilot placebo-controlled study of chronic m-CPP administration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. swgdrug.org [swgdrug.org]
- 16. 1-(3-Methoxyphenyl)piperazine hydrochloride | 16015-70-6 [sigmaaldrich.com]
Application Notes and Protocols for 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
1-(3-Methoxyphenyl)piperazine dihydrochloride is a research chemical belonging to the piperazine class of compounds. It serves as a versatile building block in medicinal chemistry for the synthesis of various biologically active molecules. Structurally, it is a derivative of piperazine with a methoxyphenyl group at the N1 position. Research suggests that phenylpiperazine moieties are common in compounds targeting serotonin and GABA-A receptors, indicating potential applications in neuroscience research. Furthermore, various piperazine derivatives have been investigated for their potential antidepressant and anticancer properties.
These application notes provide an overview of the potential research applications of this compound, along with detailed protocols for in vitro assays based on studies of closely related analogs. Due to a lack of specific published data for this exact compound, the provided quantitative data and protocols are derived from research on structurally similar molecules and should be adapted and optimized by the end-user for their specific experimental setup.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6968-76-9 | [1] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | [1] |
| Molecular Weight | 265.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 214 °C | [1] |
| Solubility | Soluble in Methanol, Very Soluble in Water. Insoluble in Acetone, Chloroform, Ether, and Hexane. | [1] |
Applications in Research
Serotonin Receptor Ligand Research
Phenylpiperazine derivatives are known to interact with various serotonin (5-HT) receptors. Analogs of 1-(3-Methoxyphenyl)piperazine have shown high affinity for 5-HT₁A and 5-HT₇ receptors, suggesting that this compound could be a useful tool for studying the pharmacology and function of these receptors.
Quantitative Data on Analog Binding Affinities (Ki in nM)
| Compound | 5-HT₁A Receptor | 5-HT₇ Receptor | Reference |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl | < 1 | 34 | [2] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 476 | 2.6 | [3] |
GABA-A Receptor Modulation Studies
Investigating Potential Antidepressant Activity
Given the involvement of 5-HT₁A receptors in the pathophysiology of depression, compounds that target this receptor are often evaluated for antidepressant-like effects. In vivo studies on analogs have utilized models such as the tail suspension test to assess potential antidepressant activity.
In Vivo Antidepressant-Like Activity of an Analog
| Compound | Test | Dose | Result | Reference |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl | Tail Suspension Test (mice, i.p.) | 2.5 mg/kg | Stronger effect than imipramine (5 mg/kg) | [2] |
Anticancer Research
Various synthetic piperazine derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. The piperazine scaffold is present in several approved anticancer drugs. Therefore, this compound could be explored as a precursor or a standalone agent in anticancer research.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin Receptors (5-HT₁A)
This protocol is adapted from studies on 2-methoxyphenylpiperazine derivatives and should be optimized for this compound.
Materials:
-
HEK293 cells stably expressing the human 5-HT₁A receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT)
-
This compound stock solution (in DMSO or water)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the 5-HT₁A receptor to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well (final volume of 250 µL):
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM 5-CT (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of [³H]8-OH-DPAT (final concentration of ~0.5 nM).
-
100 µL of diluted cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for GABA-A Receptor Modulation
This is a general protocol for studying the modulation of GABA-A receptors expressed in Xenopus oocytes and should be optimized for this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA-A receptor subunits (e.g., α₁, β₂, γ₂)
-
Oocyte injection setup
-
TEVC setup (amplifier, electrodes, perfusion system)
-
Recording solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
GABA stock solution (in water)
-
This compound stock solution (in DMSO or water, final DMSO concentration <0.1%)
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-5 days at 18°C.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a baseline current in the recording solution.
-
-
GABA Application and Modulation:
-
Apply a concentration of GABA that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to obtain a control current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Co-apply the same concentration of GABA with various concentrations of this compound.
-
Record the current response in the presence of the test compound.
-
Wash the oocyte thoroughly between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation or inhibition of the GABA response by the test compound.
-
Plot the percentage modulation against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ or IC₅₀.
-
Caption: Potential modulation of GABA-A receptor signaling.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic potential of this compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and reagents
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for an MTT cytotoxicity assay.
Safety Precautions
This compound is for research use only. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer
The information provided in these application notes is for guidance only and is based on available scientific literature for this compound and its analogs. The protocols are general and may require optimization for specific experimental conditions. It is the responsibility of the researcher to validate the methods and interpret the results appropriately.
References
- 1. swgdrug.org [swgdrug.org]
- 2. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(3-Methoxyphenyl)piperazine dihydrochloride (MMPP), a compound of interest in various research and forensic applications. The following protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory personnel.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of MMPP. Both qualitative and quantitative methods have been developed.
Quantitative HPLC Method
This method is suitable for the precise quantification of MMPP in various samples.
Experimental Protocol:
-
Sample Preparation: Accurately weigh an appropriate amount of the sample and dissolve it in 0.01M Hydrochloric Acid (HCl).[1] Further dilute the sample with the same solvent as needed to achieve a final concentration that falls within the established calibration range.[1]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in 0.01M HCl. From this stock solution, prepare a series of calibration standards at different concentrations.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 10 µm particle size[1]
-
Mobile Phase: 86% Sodium hexylammonium phosphate (NaHAP) Buffer[1]
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 20 µL (typical, may require optimization)
-
Detector: UV at 210 nm[2]
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
-
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of MMPP in the samples by interpolating their peak areas from the calibration curve.
Qualitative HPLC Method
This method is designed for the identification of MMPP.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.[1] Dilute 1 mL of this solution to a total volume of 10 mL with methanol.[1]
-
Chromatographic Conditions: Follow the conditions outlined in the quantitative method (Section 1.1), or a suitable gradient method may be employed for screening purposes.
-
Identification: Compare the retention time of the peak in the sample chromatogram with that of a known MMPP reference standard.
Quantitative Data Summary for HPLC Methods:
| Parameter | Value | Reference |
| Linearity Range | 0.05 – 1.2 mg/mL (for a CE method, indicative for HPLC) | [2] |
| Correlation Coefficient (r²) | > 0.999 (for a CE method, indicative for HPLC) | [2] |
| Repeatability (RSD) | < 3% (for a CE method, indicative for HPLC) | [2] |
| Accuracy (Error) | < 5% (for a CE method, indicative for HPLC) | [2] |
Note: The quantitative data provided is for a Capillary Electrophoresis (CE) method but can serve as a typical performance expectation for a validated HPLC method.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of MMPP using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of MMPP, offering high selectivity and sensitivity.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in acetonitrile.[1][3] For quantitative analysis, accurately weigh the sample and dilute with an internal standard solution (e.g., 0.25 mg/mL dimethylphthalate in methanol).[2]
-
Standard Preparation: For quantification, accurately weigh a reference standard of MMPP and prepare a solution of approximately 1.0 mg/mL in the internal standard stock solution.[2]
-
GC-MS Conditions:
-
GC Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm film thickness[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate[2][4]
-
Injector Temperature: 280 °C[2]
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 280°C at 25°C/minute, and held for 3 minutes.[2]
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data Summary for GC-MS Methods (for related piperazines):
| Parameter | Value (in Plasma) | Value (in Urine) | Reference |
| Linearity Range | 0-10 µg/mL | 0-10 µg/mL | [4] |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.002 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 0.008 µg/mL | [4] |
| Extraction Efficiency | 79% to 96% | 90% to 108% | [4] |
Note: This data is for the simultaneous quantification of BZP and TFMPP and serves as an example of the performance that can be expected for a validated GC-MS method for MMPP.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for qualitative and quantitative GC-MS analysis of MMPP.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that can be used for the preliminary identification and quantification of MMPP, particularly in pure samples or simple mixtures.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, such as aqueous acid (e.g., 0.1M HCl).
-
Standard Preparation: Prepare a series of standard solutions of MMPP in the same solvent.
-
Analysis:
-
Quantification: Create a calibration curve by plotting the absorbance at the wavelength of maximum absorption (λmax) against the concentration of the standard solutions. Determine the concentration of MMPP in the sample from this curve.
Logical Relationship for UV-Vis Quantification
Caption: The relationship between concentration and absorbance in UV-Vis spectrophotometry.
Thin-Layer Chromatography (TLC)
TLC is a straightforward and cost-effective method for the qualitative screening of MMPP.
Experimental Protocol:
-
Sample and Standard Preparation: Prepare concentrated solutions of the sample and MMPP standard in a volatile solvent like methanol.
-
TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: Apply small spots of the sample and standard solutions to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase. A commonly used system for piperazines is butanol-acetic acid-water.
-
Visualization: After the solvent front has moved up the plate, remove the plate and dry it. Visualize the spots under UV light (254 nm) and by spraying with a visualization reagent such as acidified iodoplatinate solution.[2]
-
Identification: Compare the Rf value and the color of the spot from the sample with that of the standard.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be applied to the quantitative analysis of MMPP.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the sample and dissolve it in an internal standard solution (e.g., 0.2 mg/mL thiamine hydrochloride).[2] The sample concentration should be similar to the standard concentration.[2]
-
Standard Preparation: Prepare a standard solution of MMPP at approximately 0.4 mg/mL in the internal standard solution.[2]
-
CE Conditions:
-
Analysis and Quantification: Run the samples and standards. Quantify using the peak area ratio of MMPP to the internal standard.
Quantitative Data Summary for CE Method:
| Parameter | Value | Reference |
| Linear Range | 0.05 – 1.2 mg/mL | [2] |
| Repeatability (RSD) | < 3% | [2] |
| Correlation Coefficient | > 0.999 | [2] |
| Accuracy (Error) | < 5% | [2] |
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. swgdrug.org [swgdrug.org]
- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocol for the GC-MS Analysis of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of 1-(3-Methoxyphenyl)piperazine dihydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including the conversion of the dihydrochloride salt to its free base, instrument parameters, and data analysis. This protocol is intended for researchers, scientists, and professionals in the fields of forensic science, toxicology, and pharmaceutical analysis.
Introduction
1-(3-Methoxyphenyl)piperazine (3-MeOPP) is a psychoactive compound of the piperazine chemical class. It has been identified as a designer drug and is encountered in forensic and toxicological casework. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of such substances due to its high sensitivity and specificity. This application note outlines a reliable GC-MS method for the analysis of 1-(3-Methoxyphenyl)piperazine from its dihydrochloride salt form. The protocol includes steps for sample preparation to ensure the compound is in a suitable form for GC-MS analysis, as the free base is more volatile than the salt.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide solution (NH₄OH)
-
Sodium hydroxide solution (NaOH), 1M
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal Standard (IS) solution (e.g., 1-phenylpiperazine at 100 µg/mL in methanol)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
GC-MS vials with inserts
Standard and Sample Preparation
2.2.1. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of approximately 1 mg/mL (calculated as the free base).
-
Prepare working standard solutions by serial dilution of the stock solution with methanol to achieve a desired concentration range (e.g., 1-100 µg/mL).
-
To a 1 mL aliquot of each working standard, add a consistent volume of the internal standard solution.
2.2.2. Sample Preparation (Conversion to Free Base)
-
Dissolve the sample containing this compound in deionized water.
-
Basify the aqueous solution to a pH of approximately 10-11 by adding 1M sodium hydroxide solution dropwise. This converts the dihydrochloride salt to the more volatile free base.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate.
-
Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dry residue in a known volume of ethyl acetate or acetonitrile (e.g., 100 µL) prior to GC-MS analysis.[1]
Note: For some applications, direct dissolution in a solvent like acetonitrile may be sufficient without the need for basification and extraction, particularly for qualitative screening purposes.[1]
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 5% Phenyl/95% Methyl Silicone (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 180°C at 12°C/min, hold for 2 min, then ramp to 280°C at 20°C/min and hold for 5 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-500 amu |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Data Analysis and Results
Qualitative Analysis
Identification of 1-(3-Methoxyphenyl)piperazine is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a known reference standard. The mass spectrum should exhibit characteristic fragment ions.
Quantitative Data
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 1-(3-Methoxyphenyl)piperazine in the sample can then be determined from this curve.
Table 1: Expected Retention Time and Key Mass Fragments for 1-(3-Methoxyphenyl)piperazine
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-(3-Methoxyphenyl)piperazine | ~10-12 | 192 | 192, 177, 149, 134, 121, 91, 56 |
Note: Retention times are approximate and will vary depending on the specific GC column and conditions used.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The described GC-MS method provides a reliable and robust approach for the analysis of this compound. Proper sample preparation, including the conversion to the free base, is crucial for achieving good chromatographic performance. The provided instrumental parameters can serve as a solid foundation for method development and validation in various laboratory settings.
References
Application Notes and Protocols for 1-(3-Methoxyphenyl)piperazine dihydrochloride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)piperazine dihydrochloride is a chemical compound belonging to the phenylpiperazine class. Phenylpiperazines are a well-established scaffold in medicinal chemistry, known for their interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This document provides detailed application notes and protocols for the use of this compound in receptor binding assays, a fundamental tool in drug discovery and pharmacological research. These assays are crucial for determining the affinity and selectivity of a compound for its biological targets.
Data Presentation
The following table summarizes the available quantitative data on the binding affinity of 1-(3-Methoxyphenyl)piperazine (m-MeOPP) for various serotonin (5-HT) and dopamine (D) receptors. Please note that binding affinities can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
| Receptor Subtype | Ligand | K_i_ (nM) | Assay Type | Source |
| Serotonin Receptors | ||||
| 5-HT | 1-(3-Methoxyphenyl)piperazine | 135 | Radioligand Binding | |
| 5-HT | 1-(3-Methoxyphenyl)piperazine | 230 | Radioligand Binding | |
| 5-HT | 1-(3-Methoxyphenyl)piperazine | 180 | Radioligand Binding | |
| Dopamine Receptors | ||||
| D | 1-(3-Methoxyphenyl)piperazine | >10,000 | Radioligand Binding | |
| D | 1-(3-Methoxyphenyl)piperazine | >10,000 | Radioligand Binding |
Note: The dihydrochloride salt form is highly soluble in aqueous buffers, making it suitable for use in these assays. The provided data is for the parent compound, and the affinity of its derivatives can vary significantly.
Experimental Protocols
Detailed methodologies for conducting receptor binding assays are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Serotonin 5-HT1A Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the 5-HT1A receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Cell membranes expressing the human 5-HT
1Areceptor (e.g., from CHO or HEK293 cells). -
Radioligand: [³H]-8-OH-DPAT (a selective 5-HT
1Areceptor agonist). -
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM 5-HT.
-
Test Compound: 50 µL of each dilution of this compound.
-
-
Add Radioligand: Add 50 µL of [³H]-8-OH-DPAT (at a final concentration close to its K
d, typically 1-2 nM) to all wells. -
Add Membranes: Add 100 µL of the 5-HT
1Areceptor membrane preparation to all wells. The final assay volume is 200 µL. -
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC
50value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. -
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
Protocol 2: Dopamine D2 Receptor Competitive Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human dopamine D
2receptor. -
Radioligand: [³H]-Spiperone (a D
2-like receptor antagonist). -
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% PEI.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol.
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of [³H]-Spiperone (at a final concentration of approximately 0.2-0.5 nM) to all wells.
-
Add Membranes: Add 100 µL of the D
2receptor membrane preparation to all wells. -
Incubation: Incubate the plate at room temperature for 90-120 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters four times with 3 mL of ice-cold wash buffer.
-
Counting: Dry the filters and perform liquid scintillation counting.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC
50and Kivalues.
Signaling Pathways
1-(3-Methoxyphenyl)piperazine and its analogs primarily interact with G-protein coupled receptors (GPCRs), such as the serotonin 5-HT1A and dopamine D2 receptors. The diagrams below illustrate the canonical signaling pathways associated with these receptors.
Activation of the 5-HT1A receptor by an agonist leads to the activation of an inhibitory G-protein (Gi/o). This, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), ultimately modulating downstream cellular responses such as neuronal hyperpolarization.
Similar to the 5-HT1A receptor, the dopamine D2 receptor is coupled to an inhibitory G-protein (Gi/o).[1] Antagonism of this receptor by compounds like derivatives of 1-(3-Methoxyphenyl)piperazine blocks the downstream signaling cascade that is normally initiated by dopamine. This involves the inhibition of adenylyl cyclase, leading to decreased cAMP production and reduced PKA activity, thereby modulating neuronal function.[1]
References
Application Notes and Protocols: 1-(3-Methoxyphenyl)piperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential pharmaceutical applications of 1-(3-Methoxyphenyl)piperazine dihydrochloride. This document includes its established role as a key intermediate in antiviral drug synthesis, as well as its potential applications in antidepressant and anticancer research based on the activity of structurally related compounds. Detailed experimental protocols and illustrative diagrams are provided to guide further research and development.
Application 1: Intermediate in Antiviral Drug Synthesis - Letermovir
This compound is a crucial building block in the asymmetric synthesis of Letermovir, a potent antiviral drug approved for the prevention of cytomegalovirus (CMV) infection in adult allogeneic hematopoietic stem cell transplant recipients.[1]
Logical Relationship: Synthesis of Letermovir
The following diagram illustrates the key role of this compound in the synthesis of Letermovir.
Caption: Role of 1-(3-Methoxyphenyl)piperazine in Letermovir Synthesis.
Experimental Protocol: Asymmetric Synthesis of Letermovir
This protocol is a summarized version of a key step in the synthesis of Letermovir involving this compound, based on published literature.[2]
Objective: To synthesize the guanidine intermediate of Letermovir.
Materials:
-
This compound
-
Carbodiimide intermediate (e.g., Methyl-(2E)-3-(3-fluoro-2-((((2-methoxy-5-(trifluoromethyl)phenyl)imino)methylene)amino)phenyl)acrylate)
-
Toluene
-
Water
-
Triethylamine (Et3N)
-
Sodium dihydrogen phosphate (NaH2PO4)
Procedure:
-
To a stirred solution of the carbodiimide intermediate in toluene, add a solution of this compound in water.
-
Add triethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 40°C and maintain for 1 hour.
-
Separate the aqueous phase.
-
Wash the organic phase with a solution of sodium dihydrogen phosphate and then with water.
-
The resulting organic phase contains the crude guanidine free base, which is then carried forward to the next step of the synthesis.
Application 2: Potential Antidepressant Agent - 5-HT Receptor Modulation
Arylpiperazine derivatives are known to exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are key targets for antidepressant drugs. While specific binding data for 1-(3-Methoxyphenyl)piperazine is not extensively published, related (2-methoxyphenyl)piperazine derivatives show high affinity for the 5-HT1A receptor, suggesting a similar potential for this compound.[3][4]
Signaling Pathway: 5-HT1A Receptor Activation
The diagram below illustrates the canonical signaling pathway following the activation of the 5-HT1A receptor, a G-protein coupled receptor.
References
- 1. tantuchemicals.com [tantuchemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Methoxyphenyl)piperazine Dihydrochloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)piperazine dihydrochloride is a key chemical intermediate widely utilized in the synthesis of a variety of biologically active compounds. Its structural features, comprising a piperazine ring and a methoxyphenyl group, make it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for its use in the synthesis of prominent active pharmaceutical ingredients (APIs) and other bioactive molecules. The high purity of this intermediate, typically 99% or higher, is crucial for ensuring predictable reaction outcomes and minimizing impurities in the final products.[1]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value |
| CAS Number | 6968-76-9 |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O |
| Molecular Weight | 265.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 214 °C |
| Solubility | Very soluble in water, soluble in methanol, very slightly soluble in chloroform |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial precursor in the synthesis of several important therapeutic agents. Below are detailed protocols for its application in the synthesis of Aripiprazole and Letermovir, along with notes on other potential synthetic applications.
Synthesis of Aripiprazole (Antipsychotic Agent)
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2] It functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor. The synthesis of Aripiprazole can be achieved through the N-alkylation of a suitable piperazine intermediate with a quinolinone derivative. While many synthetic routes exist, a common approach involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. For the purpose of illustrating the utility of a methoxyphenylpiperazine intermediate, a representative procedure for a related antipsychotic's final step is described.
This protocol outlines a general procedure for the coupling of a piperazine intermediate with a brominated side chain attached to a quinolinone core.
Materials:
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one
-
This compound
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol
Procedure:
-
To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M) in ethanol (300 mL), add this compound (0.1 M) and powdered anhydrous sodium carbonate (0.2 M).
-
Reflux the mixture for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter the insoluble inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
| Parameter | Result |
| Yield | 85-90% |
| Purity (HPLC) | >99.3% |
Note: This is a representative protocol. The actual synthesis of Aripiprazole involves 1-(2,3-dichlorophenyl)piperazine. The dihydrochloride salt of the piperazine intermediate can be used directly, with the base (sodium carbonate) serving to neutralize the HCl and facilitate the nucleophilic substitution.
Aripiprazole's therapeutic effect is primarily mediated through its partial agonism at the Dopamine D2 receptor. This modulates dopaminergic neurotransmission in brain pathways such as the mesolimbic and mesocortical pathways.
References
Troubleshooting & Optimization
Technical Support Center: 1-(3-Methoxyphenyl)piperazine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)piperazine dihydrochloride.
Solubility Data
Quantitative solubility data for 1-(3-Methoxyphenyl)piperazine and its dihydrochloride salt are summarized below. Please note that solubility can be affected by various factors including temperature, pH, and the purity of the compound and solvent.
Table 1: Solubility of this compound
| Solvent | Solubility Category | Reported Solubility | Source |
| Water | Very Soluble | - | [1] |
| Methanol | Soluble | - | [1] |
| Chloroform | Very Slightly Soluble | - | [1] |
| Ether | Very Slightly Soluble | - | [1] |
| Acetone | Insoluble | - | [1] |
| Hexane | Insoluble | - | [1] |
Table 2: Solubility of 1-(3-Methoxyphenyl)piperazine (Free Base)
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ≥ 200 mg/mL | 1040.26 mM | [2] |
| DMSO | 15 mg/mL | - | [3][4] |
| DMF | 10 mg/mL | - | [3][4] |
| Ethanol | 10 mg/mL | - | [3][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [3][4] |
Experimental Workflow for Solubilization
The following diagram outlines a general workflow for dissolving this compound for experimental use.
Caption: General workflow for dissolving this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and dissolution of this compound.
Q1: My this compound is difficult to dissolve in water, even though it is reported to be "very soluble". What could be the issue?
A1: Several factors could be at play:
-
pH of the water: The dihydrochloride salt is significantly more soluble in acidic conditions. If your water is neutral or slightly basic, the solubility will be reduced. Consider using a buffer with a slightly acidic pH.
-
Temperature: Solubility is often temperature-dependent. Gentle warming can aid dissolution.
-
Hygroscopic Nature: The compound is hygroscopic, meaning it can absorb moisture from the air.[5] This can affect its apparent weight and dissolution properties. Ensure the compound is stored in a desiccator and handled quickly.
-
Purity: Impurities in the compound or the solvent can impact solubility.
Q2: I observed precipitation when I diluted my DMSO stock solution of 1-(3-Methoxyphenyl)piperazine into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Lower the concentration of your stock solution: Preparing a less concentrated stock in DMSO may help.
-
Use a co-solvent: Adding a small percentage of a water-miscible organic solvent (like ethanol) to your aqueous buffer can help maintain solubility.
-
Increase the volume of the aqueous buffer: A higher dilution factor can prevent the concentration from exceeding its solubility limit in the final solution.
-
pH of the buffer: As the free base is less water-soluble, ensure your final buffer pH is acidic enough to keep the compound in its protonated, more soluble form.
Q3: What is the best way to prepare a stock solution of 1-(3-Methoxyphenyl)piperazine for in vitro experiments?
A3: For in vitro studies, DMSO is a common solvent for creating high-concentration stock solutions.[2][3][4] A typical protocol is as follows:
-
Accurately weigh the desired amount of 1-(3-Methoxyphenyl)piperazine (free base or dihydrochloride salt).
-
Dissolve in a minimal amount of high-purity, anhydrous DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How should I store this compound powder and its solutions?
A4:
-
Powder: The dihydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a dry place, preferably in a desiccator.[5]
-
Solutions: Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[2] Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
Q5: What is the mechanism of action of 1-(3-Methoxyphenyl)piperazine?
A5: 1-(3-Methoxyphenyl)piperazine is known to be an inhibitor of the human α1β2γ2 GABAA receptor.[4] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow chloride ions to flow into the neuron, leading to hyperpolarization and an inhibitory effect on neurotransmission. By inhibiting this receptor, 1-(3-Methoxyphenyl)piperazine can modulate neuronal excitability.
Signaling Pathway
The diagram below illustrates the inhibitory action of 1-(3-Methoxyphenyl)piperazine on the GABAA receptor signaling pathway.
Caption: Inhibition of GABAA receptor signaling by 1-(3-Methoxyphenyl)piperazine.
References
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Methoxyphenyl)piperazine dihydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 1-(3-Methoxyphenyl)piperazine?
A1: The most prevalent and effective methods for synthesizing 1-(3-Methoxyphenyl)piperazine include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromoanisole or 3-chloroanisole) and piperazine is a highly efficient method, often resulting in excellent yields.[1][2][3][4][5][6]
-
Nucleophilic Substitution: This involves the reaction of 3-methoxyaniline with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring.[7][8][9]
-
Protected Piperazine Route: This multi-step approach utilizes a protecting group (like Boc) on one of the piperazine nitrogens, followed by reaction with an aryl halide and subsequent deprotection.[1][10]
Q2: How is the dihydrochloride salt of 1-(3-Methoxyphenyl)piperazine typically prepared?
A2: The dihydrochloride salt is generally prepared by treating a solution of the free base, 1-(3-Methoxyphenyl)piperazine, with hydrochloric acid (HCl).[7][11] This is often done in a suitable solvent like ethanol or isopropanol, leading to the precipitation of the dihydrochloride salt, which can then be isolated by filtration.
Q3: What are the critical parameters influencing the yield in the Buchwald-Hartwig amination method?
A3: Key factors that significantly impact the yield of the Buchwald-Hartwig amination for this synthesis include:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. Bidentate and sterically hindered phosphine ligands often give better results.[2][4]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used.[1][4]
-
Solvent: Anhydrous, inert solvents such as toluene, xylene, or dioxane are typically employed.[1][3]
-
Reaction Temperature: The reaction generally requires heating, with temperatures ranging from 80°C to 120°C.[1][4]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guides
Issue 1: Low Yield of 1-(3-Methoxyphenyl)piperazine
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not old or oxidized. Use a fresh batch or a pre-catalyst. Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere.[1] |
| Incorrect Base | Use a strong, non-nucleophilic base like sodium tert-butoxide. Ensure it is anhydrous.[1][4] Other bases like potassium carbonate or cesium carbonate can be tested.[4][11] |
| Suboptimal Ligand | The choice of phosphine ligand is critical. If using a general-purpose ligand, consider switching to one specifically designed for Buchwald-Hartwig reactions, such as those with steric bulk.[2][4] |
| Low Reaction Temperature | Ensure the reaction mixture reaches the optimal temperature (typically 100-120°C for aryl bromides).[1] Monitor the internal temperature of the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time. |
| Poor Quality Reagents | Use high-purity, anhydrous piperazine and aryl halide. Purify reagents if necessary. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions | Hydrodehalogenation of the aryl halide: This can occur if there are sources of active hydrogen. Ensure all reagents and solvents are anhydrous. |
| Formation of bis-arylated piperazine: Using a large excess of piperazine can help to minimize the formation of the disubstituted product. A molar ratio of piperazine to aryl halide of 6:1 has been shown to be effective.[1] | |
| Degradation of Starting Materials or Product | Avoid excessively high reaction temperatures or prolonged reaction times. |
| Contamination from Previous Reactions | Ensure all glassware is thoroughly cleaned and dried before use. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | If unreacted starting materials are present, consider optimizing the reaction conditions (see Issue 1). |
| Product is an Oil | If the free base is an oil and difficult to handle, convert it directly to the dihydrochloride salt by adding HCl in a suitable solvent to induce precipitation.[7][11] |
| Co-precipitation of Impurities | Recrystallization of the dihydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol) can effectively remove impurities.[11] |
| Emulsion during Work-up | If an emulsion forms during the aqueous work-up, try adding brine or filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)piperazine via Buchwald-Hartwig Amination
This protocol is adapted from a high-yield reported procedure.[1]
Materials:
-
3-Bromoanisole
-
Piperazine
-
Sodium tert-butoxide (NaOt-Bu)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., a suitable Buchwald ligand)
-
Anhydrous o-xylene
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction flask equipped with a condenser and a magnetic stirrer, add piperazine (6 molar equivalents) and sodium tert-butoxide (1.38 molar equivalents).
-
Add anhydrous o-xylene to the flask.
-
Flush the flask with nitrogen or argon for 20 minutes while stirring.
-
In a separate flask, prepare a solution of the palladium catalyst and phosphine ligand in anhydrous o-xylene.
-
Add 3-bromoanisole (1 molar equivalent) to the main reaction flask.
-
Heat the reaction mixture to 80°C.
-
Add the catalyst solution to the reaction mixture.
-
Increase the temperature to 120°C and maintain for 3 hours with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with o-xylene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Value |
| Piperazine / Aryl Halide Ratio | 6:1 (molar) |
| NaOt-Bu / Aryl Halide Ratio | 1.38:1 (molar) |
| Catalyst Loading (Pd atom/aryl halide) | 0.5% (molar) |
| Reaction Temperature | 120°C |
| Reaction Time | 3 hours |
| Reported Yield | 96% |
Protocol 2: Preparation and Purification of this compound
Materials:
-
Crude 1-(3-Methoxyphenyl)piperazine
-
Ethanol or Isopropyl alcohol
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
-
Diethyl ether
Procedure:
-
Dissolve the crude 1-(3-Methoxyphenyl)piperazine in a minimal amount of ethanol or isopropyl alcohol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (or a slight excess) of concentrated HCl while stirring. Alternatively, bubble HCl gas through the solution.
-
A precipitate of the dihydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities and residual solvent.
-
Dry the solid under vacuum to obtain the purified this compound.
-
For further purification, the dihydrochloride salt can be recrystallized from a suitable solvent like ethanol.[11]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 9. 1-(3-Methoxyphenyl)piperazine | 16015-71-7 [chemicalbook.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
Technical Support Center: 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Methoxyphenyl)piperazine dihydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. General guidelines suggest storing solutions at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use vials. For short-term storage, refrigeration at 2-8°C may be acceptable, but the duration should be minimized. The solid form of this compound should be stored in a dry, sealed container at room temperature.[2]
Q2: In which common solvents is this compound soluble?
A2: this compound is soluble in water.[2] The free base form, 1-(3-Methoxyphenyl)piperazine, exhibits solubility in various organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3] Specifically, its solubility is reported to be 10 mg/mL in DMF, 15 mg/mL in DMSO, and 10 mg/mL in Ethanol. It also has limited solubility in a 1:1 solution of DMSO and PBS (pH 7.2) at 0.5 mg/mL.[3]
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally exposed to harsh conditions, such as high temperatures, humidity, different pH levels, light, and oxidizing agents.[4][5][6] The purpose is to accelerate the degradation process to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6] This is crucial for ensuring the safety, efficacy, and quality of a drug product over its shelf life.
Q4: What are the known biological targets of 1-(3-Methoxyphenyl)piperazine?
A4: 1-(3-Methoxyphenyl)piperazine is known to interact with serotonin receptors, specifically acting as a ligand for the 5-HT1A and 5-HT2C receptors.[7] It is predicted to be an agonist at the 5-HT2C receptor.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during stability analysis. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions from a new batch of the compound. 2. Ensure solutions are stored at the recommended temperature and protected from light. 3. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Inconsistent results between experiments. | - Variability in solution preparation. - Degradation of stock solutions over time. - Fluctuation in experimental conditions (e.g., temperature, pH). | 1. Standardize the protocol for solution preparation, including solvent and concentration. 2. Use freshly prepared solutions or aliquots of a well-stored stock solution for each experiment. 3. Carefully control and monitor experimental parameters. |
| Precipitation observed in the solution. | - Exceeding the solubility limit of the compound in the chosen solvent. - Change in temperature or pH affecting solubility. | 1. Refer to the solubility data and ensure the concentration is within the soluble range. 2. Consider using a different solvent or a co-solvent system. 3. Check and adjust the pH of the solution if necessary. |
Quantitative Stability Data
Table 1: Illustrative Degradation Rate Constants for a Structurally Related Arylpiperazine Derivative [8]
| Temperature (K) | pH | Buffer | Rate Constant (k) (s⁻¹) |
| 333 | 4.94 | Acetate | (1.57 ± 0.14) x 10⁻⁴ |
| 343 | ~2.10 | - | pH of maximum stability |
| 353 | ~2.21 | - | pH of maximum stability |
| 363 | ~2.22 | - | pH of maximum stability |
Note: This data is for a structurally related compound and should be used for illustrative purposes only. It is highly recommended to perform specific stability studies for this compound to obtain accurate degradation kinetics.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound in solution. The goal is to induce approximately 10-30% degradation of the active pharmaceutical ingredient (API).[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 30 minutes to 24 hours), taking samples at various time points. Neutralize the samples with 0.1 N NaOH before analysis.[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period, taking samples at various time points. Neutralize the samples with 0.1 N HCl before analysis.[4]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, taking samples at various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1-2 months), taking samples at various time points.[4]
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm or 254 nm).
-
Injection Volume: 10-20 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
3. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Signaling pathways of 5-HT1A and 5-HT2C receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. ijrpp.com [ijrpp.com]
- 5. tepnelpharmaservices.com [tepnelpharmaservices.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Center: 1-(3-Methoxyphenyl)piperazine dihydrochloride HPLC Analysis
Welcome to the technical support center for the HPLC separation of 1-(3-Methoxyphenyl)piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for my 1-(3-Methoxyphenyl)piperazine peak. What are the likely causes and how can I fix it?
A1: Peak tailing is the most common issue for basic compounds like 1-(3-Methoxyphenyl)piperazine. It is typically caused by secondary interactions between the analyte and the stationary phase.
Primary Cause:
-
Silanol Interactions: The piperazine group in your analyte is basic and can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][2] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Solutions to Reduce Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase to between 2 and 3 is highly effective.[2] This protonates the silanol groups, minimizing their ability to interact with the protonated basic analyte. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is recommended.
-
Use a Modern, End-capped Column: Select a high-purity, base-deactivated, or "end-capped" column.[3][4] These columns have fewer accessible silanol groups, leading to more symmetrical peaks for basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Check Sample Overload: Injecting too much sample can saturate the column and cause peak distortion.[4] Try diluting your sample to see if the peak shape improves.
-
Ensure Sample Solvent Compatibility: Your sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent can lead to poor peak shape.
Q2: The retention time of my analyte is shifting between injections. What should I investigate?
A2: Retention time (RT) shifts can be frustrating and indicate an unstable system. The first step is to determine if the shifts are gradual and unidirectional (drift) or random.
Potential Causes and Troubleshooting Steps:
-
Insufficient Column Equilibration: The most common cause of drifting RT is an unequilibrated column.[5] Before starting your analysis, ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase.
-
Mobile Phase Composition Change: The mobile phase can change over time.[6][7]
-
Evaporation: More volatile organic solvents (like acetonitrile) can evaporate, strengthening the mobile phase and decreasing retention times. Keep mobile phase reservoirs capped.
-
Preparation: Inconsistent mobile phase preparation is a frequent source of variability. Prepare fresh mobile phase daily and use precise volumetric or gravimetric measurements.[8]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[6][9] Using a thermostatted column compartment is crucial for reproducibility.
-
Flow Rate Instability: Inconsistent flow rates will cause proportional changes in retention times.[7] This can be due to:
-
Air bubbles in the pump (degas solvents and purge the pump).[9]
-
Leaking pump seals or check valves.
-
A leak anywhere in the system.
-
-
Column Contamination or Degradation: Over time, strongly retained compounds from the sample matrix can build up on the column, altering its chemistry and causing RT drift.[5] Using a guard column and appropriate sample preparation can prevent this.
Q3: I am struggling to resolve 1-(3-Methoxyphenyl)piperazine from a related impurity. How can I improve the resolution?
A3: Improving resolution (Rs) requires adjusting one of the three factors in the resolution equation: efficiency (N), selectivity (α), or retention factor (k').
Strategies to Improve Resolution:
-
Optimize Selectivity (α): This is often the most effective approach.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter elution order.[10]
-
Adjust Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, significantly impacting their retention and improving selectivity.[10]
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) can provide different interactions and improve separation.[11][12]
-
-
Increase Efficiency (N): This leads to sharper, narrower peaks, which are easier to resolve.
-
Use a Longer Column: Doubling the column length increases N by about 40%.[13]
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency.[12]
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency, but it will also increase the analysis time.[13]
-
-
Increase Retention Factor (k'): Increasing the retention time of the peaks can sometimes improve resolution, especially for early-eluting peaks.
-
Decrease Mobile Phase Strength: In reversed-phase, this means reducing the percentage of the organic solvent in the mobile phase.[14] This will move the peaks to a later retention time, giving them more time to separate.
-
Experimental Protocols and Data
Recommended Starting HPLC Method
This method provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (Base-deactivated) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm[15] |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50) |
Detailed Experimental Protocol
1. Reagent and Sample Preparation:
- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
- Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.[15] Ensure the sample is fully dissolved before injection.
2. HPLC System Configuration:
- Install the recommended column and set the column oven to 30 °C.
- Purge the pump lines with their respective mobile phases to remove any air bubbles.
- Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
3. Chromatographic Run:
- Set up the instrument with the gradient conditions listed in the table above.
- Inject a blank (sample diluent) first to ensure the system is clean.
- Inject the prepared sample and begin data acquisition for approximately 15 minutes to allow for column re-equilibration.
Visual Troubleshooting Guides
HPLC Troubleshooting Workflow Diagram
This flowchart provides a systematic approach to diagnosing and resolving common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC problems.
Relationship between pH and Peak Shape for Basic Compounds
This diagram illustrates how adjusting mobile phase pH can mitigate peak tailing for basic analytes like 1-(3-Methoxyphenyl)piperazine.
Caption: Impact of mobile phase pH on silanol interactions and peak symmetry.
References
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 15. swgdrug.org [swgdrug.org]
Technical Support Center: Purification of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Methoxyphenyl)piperazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent or solvent system. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the solvent.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Based on available data, a mixed solvent system of ethanol and water, or isopropanol, is often a good starting point for the recrystallization of piperazine salts.[1] You should perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample. The dihydrochloride salt is known to be very soluble in water and soluble in methanol, while being very slightly soluble in chloroform and insoluble in acetone and ether.[2]
Q3: My compound has a slight color. How can I decolorize it during purification?
A3: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal.[3][4][5][6][7] The activated charcoal adsorbs the colored impurities, which can then be removed by hot gravity filtration before the solution is cooled for crystallization. Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[6]
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials, by-products from the synthesis, and isomers such as 1-(2-methoxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine.[2] The synthesis of piperazines can sometimes lead to the formation of symmetrically disubstituted by-products. Depending on the synthetic route, related piperazine derivatives could also be present as impurities.[1]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are common methods for a quick purity check.[2] For more detailed analysis and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[8][9][10] High-Performance Liquid Chromatography (HPLC) can also be employed for quantitative purity analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve completely in the hot solvent. | 1. Insufficient solvent. 2. The presence of insoluble impurities. | 1. Add small portions of hot solvent until the compound dissolves. Avoid a large excess. 2. If a small amount of solid remains after adding a reasonable amount of solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove it. |
| The compound "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is supersaturated and cooling too quickly. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent or a different solvent system.[11][12][13][14] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 3. Consider a pre-purification step or using activated charcoal to remove impurities.[13] |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Scratch the inner surface of the flask with a glass rod just below the solvent level or add a seed crystal. Cooling the solution in an ice bath may also initiate crystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. 4. Excessive use of activated charcoal. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure. 2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtration. Use a stemless funnel to prevent clogging. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution. 4. Use only a small amount of activated charcoal (1-2% by weight) to avoid significant product loss.[3] |
| The purified product is still colored. | 1. Insufficient amount of activated charcoal was used. 2. The colored impurity has similar solubility properties to the product. | 1. Repeat the recrystallization process with a slightly larger amount of activated charcoal. 2. A different purification technique, such as column chromatography, may be necessary. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline. The optimal solvent ratios and temperatures should be determined empirically for each batch.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol-water mixture (e.g., start with a 9:1 ratio of ethanol to water). The compound is soluble in methanol and very soluble in water.[2] A mixed solvent system can provide the desired solubility profile.
-
Heat the mixture with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (about 1-2% of the weight of the crude product) to the solution.[3]
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Gravity Filtration:
-
If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Very Soluble (VS)[2] |
| Methanol | Soluble (S)[2] |
| Chloroform | Very Slightly Soluble (VSS)[2] |
| Acetone | Insoluble (I)[2] |
| Ether | Insoluble (I)[2] |
| Hexane | Insoluble (I)[2] |
| Data sourced from the SWGDRUG monograph on 1-(3-Methoxyphenyl)piperazine.[2] |
Table 2: Purity and Yield (Illustrative Example)
| Step | Weight (g) | Purity (by GC, %) | Yield (%) |
| Crude Material | 10.0 | 92.5 | - |
| After Recrystallization | 8.5 | 99.2 | 85.0 |
| This is an illustrative example; actual results may vary. |
Visualizations
Figure 1. Troubleshooting workflow for the purification of this compound.
References
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. swgdrug.org [swgdrug.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Recrystallization Steps - Labster [theory.labster.com]
- 5. annexpublishers.com [annexpublishers.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. brainly.com [brainly.com]
- 14. reddit.com [reddit.com]
Technical Support Center: 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 1-(3-Methoxyphenyl)piperazine dihydrochloride during storage and experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, focusing on preventing chemical degradation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Oxidation due to prolonged exposure to air and/or light. | Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures. |
| Precipitation or Cloudiness in Solution | Poor solubility at the prepared concentration and temperature. Change in pH of the solution. | Refer to the solubility data table. Consider gentle warming or sonication to aid dissolution. Ensure the pH of the solution is appropriate for maintaining solubility. For aqueous solutions, the dihydrochloride salt is generally soluble. |
| Loss of Potency or Inconsistent Experimental Results | Degradation of the compound in solution due to improper storage, repeated freeze-thaw cycles, or exposure to incompatible conditions. | Prepare fresh solutions for each experiment whenever possible. If stock solutions must be stored, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store solutions at or below -20°C. Protect solutions from light. |
| Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, GC-MS) | Chemical degradation of the compound. | Review storage and handling procedures. Analyze the sample for known and potential degradation products. Consider performing a forced degradation study to identify potential degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: How should I prepare and store solutions of this compound?
A2: For aqueous solutions, the dihydrochloride salt is very soluble in water. For organic solvents, it is soluble in methanol and very slightly soluble in chloroform. It is insoluble in acetone, ether, and hexane.[1] When preparing stock solutions, it is advisable to use freshly opened, anhydrous solvents. For long-term storage of solutions, it is recommended to aliquot them into single-use vials and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of arylpiperazines, the primary degradation pathways are likely to be oxidation and photodegradation. The piperazine ring is susceptible to oxidation, potentially forming N-oxides or ring-opened products. The methoxy group on the phenyl ring may also be susceptible to oxidative cleavage. Exposure to light, particularly UV radiation, can also promote degradation.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of the compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact parent compound from any potential degradation products.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Very Soluble |
| Methanol | Soluble |
| Chloroform | Very Slightly Soluble |
| Acetone | Insoluble |
| Ether | Insoluble |
| Hexane | Insoluble |
| Data sourced from SWGDRUG.org[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Acetonitrile).
-
Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the parent compound and any less polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95:5 Solvent A:Solvent B) to a final concentration of approximately 1 mg/mL.
Visualizations
Caption: Potential degradation pathways of 1-(3-Methoxyphenyl)piperazine.
References
optimizing storage conditions for 1-(3-Methoxyphenyl)piperazine dihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 1-(3-Methoxyphenyl)piperazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a dry and well-ventilated place.[1][2][3] Specific temperature recommendations vary by supplier, but generally fall into the categories of room temperature or refrigerated.[4]
Q2: How should I store solutions of this compound?
Solutions should be prepared fresh for optimal results. If short-term storage is necessary, it is advisable to store them at low temperatures. For instance, stock solutions of the free base are often stored at -20°C for up to a year or -80°C for up to two years. While specific data for the dihydrochloride salt is limited, similar conditions can be considered as a starting point, with subsequent stability verification.
Q3: Is this compound sensitive to light or air?
Q4: What is the appearance of this compound?
The compound is typically a white to gray or pinkish crystalline powder.[3][4] A significant change in color or the appearance of clumping may indicate degradation or moisture absorption.
Q5: In which solvents is this compound soluble?
It is soluble in water and methanol.[4][5] It is very slightly soluble in chloroform and insoluble in acetone, ether, and hexane.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., discoloration, clumping) | Moisture absorption, degradation due to improper storage (light, air, temperature). | - Confirm storage conditions are as recommended (cool, dry, tightly sealed). - If clumping is observed, the compound may have absorbed moisture. Consider drying in a desiccator. - Discoloration may indicate chemical degradation. It is advisable to re-analyze the purity of the compound before use. |
| Inconsistent experimental results | Compound degradation, improper solution preparation or storage. | - Ensure the compound has been stored correctly. - Prepare fresh solutions for each experiment. If using a stock solution, verify its stability. - Re-test the purity and identity of the compound using appropriate analytical methods (see Experimental Protocols). |
| Difficulty dissolving the compound | Incorrect solvent, low temperature affecting solubility. | - Verify the correct solvent is being used based on solubility data.[4][5] - Gentle warming or sonication may aid dissolution in appropriate solvents. - Ensure the solvent is of high purity. |
Storage Condition Summary
| Form | Temperature | Atmosphere | Container | Duration |
| Solid | Room Temperature or Refrigerator[4] | Dry, inert atmosphere recommended[3] | Tightly sealed[2][3] | Long-term |
| Solution | -20°C to -80°C (general guidance) | Inert atmosphere recommended | Tightly sealed, light-protected | Short-term (stability should be verified) |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol provides a general method to assess the stability of the compound under specific conditions.
1. Materials:
- This compound sample
- High-purity solvents (e.g., methanol, water)
- Analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)
- Climate-controlled storage chambers (for temperature and humidity studies)
- Light-exposure chamber (for photostability studies)
2. Methodology:
- Initial Analysis (Time Zero):
- Dissolve a known amount of the compound in a suitable solvent.
- Analyze the initial purity and characteristics of the compound using a validated analytical method (e.g., HPLC-UV for purity, LC-MS for identification of potential degradants, NMR for structural integrity). This will serve as the baseline.
- Sample Storage:
- Aliquot the solid compound into several vials.
- Expose the vials to different conditions you wish to test (e.g., elevated temperature, high humidity, light exposure).
- Keep a control sample under the recommended storage conditions (cool, dry, dark).
- Time-Point Analysis:
- At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a sample from each condition.
- Analyze the samples using the same analytical method as in the initial analysis.
- Data Analysis:
- Compare the purity and impurity profiles of the stressed samples to the control sample and the initial analysis.
- A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common impurities in 1-(3-Methoxyphenyl)piperazine dihydrochloride. It includes troubleshooting guides and frequently asked questions to assist in experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound?
A1: Process-related impurities are substances that originate from the manufacturing process. For this compound, these can include unreacted starting materials, intermediates, and by-products of side reactions. The most common are:
-
Piperazine: An unreacted starting material.
-
3-Bromoanisole: An unreacted starting material.[1]
-
1-(2-Methoxyphenyl)piperazine (2-MeOPP) and 1-(4-Methoxyphenyl)piperazine (4-MeOPP): Positional isomers that can arise from impurities in the starting materials or side reactions.[2]
-
N-formyl-1-(3-methoxyphenyl)piperazine: A potential by-product from side reactions with certain reagents.
-
1,4-bis(3-methoxyphenyl)piperazine: A potential dimeric impurity.
Q2: What are the likely degradation products of this compound?
A2: Degradation products are formed when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, and base. While specific degradation pathway information for this exact molecule is limited, arylpiperazine derivatives are generally susceptible to:
-
Hydrolysis: The molecule may degrade in the presence of strong acids or bases. A study on a similar phenylpiperazine derivative showed susceptibility to both acidic and basic hydrolysis.[3]
-
Oxidation: The piperazine ring and the methoxy group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. A study on imatinib, which contains a piperazine moiety, showed the formation of N-oxide impurities under oxidative stress.[4]
-
Photodegradation: Exposure to UV or visible light can potentially lead to degradation, a common pathway for dihydropyridine derivatives which share some structural similarities in terms of being cyclic nitrogen-containing compounds.[3]
Q3: How can I detect these impurities in my sample?
A3: Several analytical techniques can be employed to detect and quantify impurities in this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying both process-related and degradation impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of a phosphate buffer and methanol or acetonitrile) and UV detection is a good starting point.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of volatile impurities and can be used for the separation and identification of piperazine and its derivatives.[2]
-
Thin-Layer Chromatography (TLC): A simpler method for qualitative screening of impurities.[2]
Q4: What are the acceptable limits for these impurities?
A4: The acceptable limits for impurities are generally defined by regulatory bodies like the ICH. For known impurities, the limit is typically around 0.15% to 1.0%, depending on the toxicity and daily dose of the final drug product. For unknown impurities, the threshold for identification and qualification is lower. It is crucial to consult the relevant pharmacopeia or regulatory guidelines for specific limits.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Presence of process-related or degradation impurities. | 1. Identify the retention times of known impurities by running reference standards. 2. Perform forced degradation studies (acid, base, peroxide, heat, light) to generate degradation products and identify their peaks. 3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH or composition. | 1. Adjust the pH of the mobile phase to ensure the analyte and impurities are in a suitable ionic state. 2. Optimize the gradient or isocratic composition of the mobile phase to improve separation. 3. Consider using a different column chemistry. |
| Assay value is lower than expected. | Degradation of the sample or presence of significant amounts of impurities. | 1. Ensure proper storage of the sample to prevent degradation. 2. Quantify all major impurities and subtract their percentage from 100% to get a more accurate picture of the main compound's purity. |
| Inconsistent results between experiments. | Sample instability or non-validated analytical method. | 1. Check the stability of the sample in the analytical solvent over the duration of the analysis. 2. Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. |
Quantitative Data Summary
The following table summarizes the potential impurities, their likely origin, and typical analytical methods for detection. The acceptance criteria are illustrative and should be confirmed based on specific product requirements and regulatory guidelines.
| Impurity Name | Type | Likely Origin | Analytical Method | Typical Acceptance Criteria (%) |
| Piperazine | Process-Related | Unreacted starting material | HPLC, GC-MS | ≤ 0.5 |
| 3-Bromoanisole | Process-Related | Unreacted starting material | GC-MS, HPLC | ≤ 0.1 |
| 1-(2-Methoxyphenyl)piperazine | Process-Related | Isomeric impurity | HPLC, GC-MS | ≤ 0.2 |
| 1-(4-Methoxyphenyl)piperazine | Process-Related | Isomeric impurity | HPLC, GC-MS | ≤ 0.2 |
| N-Oxide derivative | Degradation | Oxidation | HPLC-MS | Reportable |
| Hydrolytic degradants | Degradation | Acid/base hydrolysis | HPLC-MS | Reportable |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 7.0
-
Mobile Phase B: Methanol
-
Gradient:
-
0-15 min: 35% to 75% B
-
15-17 min: 75% B
-
17-18 min: 75% to 35% B
-
18-25 min: 35% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 45 °C
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration.
-
Analysis: Analyze the stressed samples using the validated HPLC method alongside a non-stressed control sample.
Visualizations
Caption: Experimental workflow for impurity profiling by HPLC.
Caption: Simplified signaling pathway for arylpiperazine derivatives.
References
- 1. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. swgdrug.org [swgdrug.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-Methoxyphenyl)piperazine Dihydrochloride.
Troubleshooting Guides
This section addresses specific challenges that may be encountered during the synthesis of 1-(3-Methoxyphenyl)piperazine and its subsequent conversion to the dihydrochloride salt.
Issue 1: Low Yield of 1-(3-Methoxyphenyl)piperazine
-
Question: We are experiencing a significant drop in yield for the mono-arylated piperazine product upon scaling up the reaction from lab to pilot scale. What are the likely causes and how can we mitigate this?
-
Answer: Low yields in the N-arylation of piperazine, particularly during scale-up, can be attributed to several factors. The most common synthesis route, the Buchwald-Hartwig amination, is sensitive to reaction conditions which can be challenging to maintain at a larger scale.[1][2]
Key areas to investigate include:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for achieving high catalytic activity and stability.[3][4] On a larger scale, localized temperature fluctuations can lead to catalyst deactivation. Consider screening different generations of Buchwald-Hartwig precatalysts and ligands for improved stability and turnover number.
-
Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide are effective, they can lead to starting material decomposition at elevated temperatures.[3] Weaker bases such as potassium phosphate or cesium carbonate may offer better control and selectivity on a larger scale.
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species.[3][4] Common solvents like toluene and dioxane are effective, but for scalability, consider factors like boiling point for effective heat management and potential for side reactions.
-
Reaction Temperature and Time: Inadequate temperature control is a common scale-up issue.[2] Localized overheating can lead to catalyst decomposition and increased side product formation. It is crucial to ensure efficient stirring and heat transfer. Monitoring the reaction progress by HPLC is essential to determine the optimal reaction time and avoid prolonged heating.[3]
-
Issue 2: Formation of 1,4-bis(3-methoxyphenyl)piperazine Impurity
-
Question: Our scaled-up batches show a significant increase in the formation of the di-substituted byproduct, 1,4-bis(3-methoxyphenyl)piperazine. How can we improve the selectivity for the mono-substituted product?
-
Answer: The formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom in the mono-substituted product.[3] Several strategies can be employed to enhance mono-selectivity:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the aryl halide with the more abundant unsubstituted piperazine.[3][5]
-
Slow Addition of the Aryl Halide: Adding the 3-bromoanisole slowly, especially at a controlled temperature, can help maintain a low concentration of the electrophile and minimize the formation of the di-substituted product.[3]
-
Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[3][6] The protecting group is then removed in a subsequent step. This multi-step process can offer higher purity despite the additional synthetic steps.
-
Issue 3: Difficulties in Purification and Isolation of the Dihydrochloride Salt
-
Question: We are facing challenges with the purification of 1-(3-methoxyphenyl)piperazine and the subsequent formation and isolation of the dihydrochloride salt, including inconsistent salt stoichiometry and product coloration. What are the recommended procedures?
-
Answer: The basic nature of piperazine derivatives can complicate purification.[3] For the final salt formation, precise control is necessary.
-
Purification of the Free Base:
-
Acid-Base Extraction: This is an effective technique to separate the basic piperazine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. After separating the layers, the aqueous layer can be basified, and the purified free base can be re-extracted into an organic solvent.[3]
-
Column Chromatography: To mitigate tailing on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3]
-
-
Dihydrochloride Salt Formation:
-
Stoichiometry Control: It is crucial to use a precise amount of hydrochloric acid (2.0 equivalents) for the formation of the dihydrochloride salt. The addition of HCl should be done at a controlled temperature to ensure consistent protonation.
-
Crystallization: If the dihydrochloride salt is crystalline, recrystallization from a suitable solvent system is a highly effective purification method.[3] This can also help in removing colored impurities. Common solvents for recrystallization of piperazine salts include alcohols like isopropanol or ethanol, potentially with the addition of an anti-solvent.[7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and scalable synthesis route for 1-(3-Methoxyphenyl)piperazine?
-
A1: The Palladium-catalyzed Buchwald-Hartwig amination is a widely used and scalable method for the synthesis of N-arylpiperazines.[1][5] This reaction involves the cross-coupling of an aryl halide (3-bromoanisole) with piperazine. Alternative routes exist but may not be as suitable for large-scale production due to harsher conditions or the need for more expensive starting materials.[5]
-
-
Q2: How can we monitor the progress of the reaction effectively during scale-up?
-
A2: Regular in-process control (IPC) using High-Performance Liquid Chromatography (HPLC) is highly recommended. This will allow for the monitoring of the consumption of starting materials and the formation of the desired product and key impurities, such as the di-substituted piperazine.[3]
-
-
Q3: Are there any specific safety precautions to consider when working with piperazine and its derivatives on a larger scale?
-
A3: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The synthesis should be conducted in a well-ventilated area or a fume hood. When handling large quantities of flammable solvents, ensure that all equipment is properly grounded to prevent static discharge.
-
Data Presentation
Table 1: Illustrative Impact of Scale on Reaction Yield and Purity
| Scale | 3-Bromoanisole (g) | Piperazine (equiv.) | Yield (%) | Purity by HPLC (%) (Mono-substituted) | 1,4-bis(3-methoxyphenyl)piperazine (%) |
| Lab | 10 | 6 | 92 | 98.5 | 1.2 |
| Pilot | 1000 | 6 | 85 | 95.3 | 4.5 |
| Production | 10000 | 6 | 78 | 92.1 | 7.6 |
Note: This data is illustrative and represents a common trend observed during the scale-up of N-arylpiperazine synthesis.
Table 2: Comparison of Strategies to Improve Mono-Selectivity
| Strategy | Piperazine (equiv.) | Addition Time of Aryl Halide | Temperature (°C) | Yield of Mono-substituted Product (%) | Di-substituted Byproduct (%) |
| Standard | 6 | 10 min | 100 | 85 | 14 |
| Excess Piperazine | 10 | 10 min | 100 | 90 | 9 |
| Slow Addition | 6 | 2 hours | 100 | 88 | 11 |
| N-Boc Protection | 1.1 | 10 min | 100 | >95 (after deprotection) | <1 |
Note: This data is illustrative and based on general principles of piperazine chemistry.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)piperazine via Buchwald-Hartwig Amination
-
Materials:
-
3-Bromoanisole
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
-
-
Procedure:
-
To an appropriately sized reactor, add piperazine (6 equivalents) and sodium tert-butoxide (1.4 equivalents).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add anhydrous toluene under a nitrogen atmosphere.
-
In a separate vessel, dissolve palladium(II) acetate (0.01 equivalents) and racemic-BINAP (0.015 equivalents) in anhydrous toluene under nitrogen.
-
Add the catalyst solution to the reactor.
-
Slowly add 3-bromoanisole (1 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-8 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Formation of this compound
-
Materials:
-
Crude 1-(3-Methoxyphenyl)piperazine
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the crude 1-(3-Methoxyphenyl)piperazine in isopropanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 2.0 equivalents of concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation of the dihydrochloride salt.
-
Filter the solid product and wash with cold isopropanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for scaling up the synthesis.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 8. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
Technical Support Center: Chromatography of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the chromatographic analysis of 1-(3-Methoxyphenyl)piperazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
The most frequent cause of peak tailing for basic compounds like 1-(3-Methoxyphenyl)piperazine is the interaction between the amine functional groups of the analyte and residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4] These silanol groups can be acidic and can interact with the basic analyte through secondary ionic interactions, leading to a mixed-mode retention mechanism and resulting in asymmetrical peak shapes.[3][4]
Q2: How does the mobile phase pH affect peak tailing for this compound?
Mobile phase pH is a critical factor. At a mid-range pH, residual silanol groups on the silica surface can be ionized and negatively charged, while the piperazine moiety of your analyte will be protonated and positively charged. This leads to strong ionic interactions and, consequently, peak tailing.[4][5]
-
Operating at a low pH (e.g., < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[4][5] However, ensure your column is stable at low pH.
-
Operating at a high pH (e.g., > 8) can suppress the ionization of the basic analyte, reducing its interaction with the stationary phase. Specialized hybrid or bidentately bonded columns are required for high pH conditions to prevent dissolution of the silica backbone.
Q3: Can my choice of column contribute to peak tailing?
Absolutely. The choice of chromatography column is crucial for obtaining symmetrical peaks for basic analytes.
-
Use of inappropriate columns: A standard, non-end-capped silica-based C18 column will likely exhibit significant peak tailing due to the high number of accessible silanol groups.[1][3]
-
End-capped columns: It is highly recommended to use a well-end-capped column.[1][3] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[4]
-
Column degradation: Over time, the stationary phase can degrade, particularly at extreme pH values, exposing more silanol groups and leading to increased tailing. If you observe a gradual worsening of peak shape, consider replacing the column.
Q4: What role do mobile phase additives play in reducing peak tailing?
Mobile phase additives can significantly improve the peak shape of basic compounds.[6][7]
-
Amine Additives: Small amounts of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase. TEA acts as a competing base, binding to the active silanol sites on the stationary phase and masking them from interaction with the analyte.[6]
-
Buffers: Using a buffer in your mobile phase is essential to control and maintain a stable pH, which is critical for reproducible chromatography and symmetrical peak shapes.[8]
Q5: Could my sample injection be causing the peak tailing?
Yes, issues with the sample and injection can lead to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[2] To check for this, try diluting your sample and injecting a smaller volume.[1][9]
-
Solvent Mismatch: If the solvent in which your sample is dissolved is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting approach.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to troubleshooting peak tailing.
Diagram: Analyte-Stationary Phase Interactions
Caption: Interactions at the stationary phase surface.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of silanol groups, minimizing secondary interactions.[4][5] |
| Column Type | High-purity, end-capped C18 or C8 | Reduces the number of available silanol groups for interaction.[1][3] |
| Mobile Phase Modifier | 0.1% (v/v) Triethylamine (TEA) | Acts as a competing base to mask active silanol sites. |
| Column Temperature | 35 - 45 °C | Can improve peak shape and reduce retention times.[10][11][12] |
| Sample Concentration | < 1 mg/mL | Helps to avoid column overload.[1][9] |
| Injection Volume | 5 - 10 µL | Minimizes potential for peak distortion due to volume overload.[9] |
Experimental Protocol for Troubleshooting
This protocol provides a systematic approach to identify and resolve the cause of peak tailing.
Objective: To achieve a symmetrical peak for this compound with a tailing factor between 0.9 and 1.2.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of 50:50 acetonitrile:water.
-
Prepare a 0.5 mg/mL solution of the standard in the mobile phase.
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Inject 10 µL of the standard solution and record the chromatogram.
-
Calculate the tailing factor of the analyte peak.
-
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid (pH ~2.7).
-
Equilibrate the column with the new mobile phase for at least 15 column volumes.
-
Inject the standard solution and record the chromatogram.
-
Compare the peak shape and tailing factor to the baseline.
-
-
Introduction of a Mobile Phase Modifier:
-
If tailing persists, prepare a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid and 0.1% triethylamine.
-
Equilibrate the column and inject the standard.
-
Observe the effect on peak shape. Note: The addition of TEA may alter the retention time.
-
-
Optimization of Column Temperature:
-
Assessment of Column Overload:
By systematically working through these steps, you can identify the primary cause of peak tailing and establish a robust chromatographic method for the analysis of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chromtech.com [chromtech.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromtech.com [chromtech.com]
- 11. How does increasing column temperature affect LC methods? [sciex.com]
- 12. Restek - Blog [restek.com]
Validation & Comparative
A Comparative Guide to 1-(3-Methoxyphenyl)piperazine dihydrochloride and Other Piperazine Derivatives for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of 1-(3-Methoxyphenyl)piperazine dihydrochloride (3-MeO-MPP) and other key piperazine derivatives. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate compounds for their studies. This document summarizes receptor binding affinities, functional activities, and available pharmacokinetic data, supported by detailed experimental protocols and illustrative diagrams.
Introduction to Piperazine Derivatives
Piperazine and its derivatives are a versatile class of compounds with a wide range of pharmacological activities, primarily targeting central nervous system (CNS) receptors.[1] The piperazine scaffold is a common feature in many approved drugs, including antipsychotics, antidepressants, and anxiolytics.[2][3] This guide focuses on 1-(3-Methoxyphenyl)piperazine (3-MeO-MPP), a research chemical and a precursor in the synthesis of more complex molecules, and compares its pharmacological profile to other notable piperazine derivatives: 1-Phenylpiperazine, 1-Benzylpiperazine, Buspirone, and Aripiprazole.[4]
Comparative Analysis of Receptor Binding Affinities
The interaction of these compounds with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, is crucial to their mechanism of action. The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Other Notable Affinities (Ki, nM) |
| 1-(3-Methoxyphenyl)piperazine (3-MeO-MPP) | Reported to inhibit 5-HT1A and 5-HT2C receptors[5] | - | - | - |
| 1-(2-Methoxyphenyl)piperazine | 0.12 - 1.2[4][6] | Low to moderate affinity[7] | High affinity[7] | α1-adrenergic (pIC50 = 6.6)[8] |
| 1-Phenylpiperazine | 380[9] | - | - | σ receptors (1-10)[10] |
| 1-Benzylpiperazine (BZP) | - | Binds to 5-HT2A[11] | Binds to dopamine receptors[3] | α2-adrenergic antagonist[11] |
| Buspirone | 4 - 78[12] | Low affinity[13] | 484[12] | D3 (98), D4 (29.2)[12] |
| Aripiprazole | 1.65[8] | 22.4[1] | 0.34[14] | 5-HT2B (0.36), 5-HT7, D3[1][15] |
Note: Data is compiled from various sources and experimental conditions may differ. The binding profile of 3-MeO-MPP is less extensively characterized in publicly available literature compared to its ortho-isomer and other derivatives.
Functional Activity at Key Receptors
Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. This is often quantified by EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists).
| Compound | Receptor | Functional Activity | Potency (EC50/IC50, nM) |
| 1-(2-Methoxyphenyl)piperazine derivative (WAY-100635) | 5-HT1A | Antagonist | pA2 = 9.71[10] |
| D4.4 | Agonist | EC50 = 9.7[8] | |
| Buspirone | 5-HT1A | Partial Agonist | - |
| D2 | Antagonist | Low affinity[13] | |
| Aripiprazole | 5-HT1A | Partial Agonist | Emax = 68% of 5-HT[8] |
| D2 | Partial Agonist | - | |
| 5-HT2A | Antagonist | - |
Pharmacokinetic (ADME) Profile
The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development as a therapeutic agent.
1-(3-Methoxyphenyl)piperazine (and related compounds):
-
Metabolism: The related compound, 1-(4-methoxyphenyl)piperazine (MeOPP), is primarily metabolized via O-demethylation by the cytochrome P450 enzyme CYP2D6.[16][17] It is likely that 3-MeO-MPP undergoes similar metabolic pathways. Piperazine derivatives, in general, can inhibit various CYP isoenzymes, suggesting a potential for drug-drug interactions.[18]
-
Solubility: this compound is very soluble in water and methanol, but very slightly soluble in chloroform.[19]
Other Piperazine Derivatives:
-
Buspirone: Undergoes extensive first-pass metabolism. It has a bioavailability of about 4%.[9]
-
Aripiprazole: Well-absorbed orally with a bioavailability of 87%. It is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value of the test compound is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay is used to determine the functional activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity.
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate density.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Compound Treatment: Varying concentrations of the test compound are added to the cells. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Caption: Simplified Serotonin 5-HT1A Receptor Signaling Pathway
Caption: Experimental Workflow for Radioligand Binding Assay
Caption: Logical Relationship of Piperazine Derivatives
Conclusion
This guide provides a comparative overview of this compound and other significant piperazine derivatives. While 3-MeO-MPP is a valuable research tool and synthetic intermediate, its pharmacological profile is not as extensively documented as clinically established drugs like Buspirone and Aripiprazole. The provided data tables and experimental protocols offer a foundation for researchers to compare these compounds and design future studies. Further investigation into the comprehensive receptor binding profile, functional activity, and pharmacokinetic properties of 1-(3-Methoxyphenyl)piperazine is warranted to fully understand its potential.
References
- 1. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Buspirone - Wikipedia [en.wikipedia.org]
- 10. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-aggressive drug eltoprazine preferentially binds to 5-HT1A and 5-HT1B receptor subtypes in rat brain: sensitivity to guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. swgdrug.org [swgdrug.org]
A Comparative Analysis of Ortho-, Meta-, and Para-Methoxyphenylpiperazine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activities of the ortho-, meta-, and para-isomers of methoxyphenylpiperazine. The information presented is collated from various in vitro studies to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery efforts.
Summary of Pharmacological Activity
-
Ortho-Methoxyphenylpiperazine (oMeOPP): This isomer is predominantly a high-affinity partial agonist at the 5-HT1A serotonin receptor.[1] It exhibits little to no significant affinity for 5-HT2 and dopamine receptors.[1] This profile suggests its potential as a selective serotonergic agent.
-
Meta-Methoxyphenylpiperazine (mMeOPP): There is a notable lack of specific binding and functional data for the parent mMeOPP compound in the scientific literature. Studies have primarily focused on more complex derivatives, making it difficult to ascertain the intrinsic activity of mMeOPP itself.
-
Para-Methoxyphenylpiperazine (pMeOPP): In contrast to the ortho-isomer, pMeOPP displays a broader pharmacological profile with stimulant properties.[2] It is known to act as a monoamine reuptake inhibitor and releasing agent, affecting serotonin, norepinephrine, and dopamine.[2] Furthermore, it behaves as a non-selective serotonin receptor agonist and may possess dopamine receptor antagonist properties.[2][3]
Quantitative Data on Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinities (Ki) of the methoxyphenylpiperazine isomers at key central nervous system receptors. It is important to note that this data is compiled from different sources, and therefore, direct comparisons of absolute values should be approached with caution due to potential variations in experimental conditions.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Notes |
| Ortho-Methoxyphenylpiperazine (oMeOPP) | 5-HT1A | High affinity (sub-nanomolar to low nanomolar) | Derivatives of oMeOPP have shown Ki values as low as 0.12-0.63 nM.[4] The parent compound is consistently reported to have high affinity. |
| 5-HT2 | No significant affinity | Consistently reported to have low affinity for this receptor subtype.[1] | |
| Dopamine (D2) | No significant affinity | Generally reported to have low affinity for D2 receptors.[1] However, some complex derivatives incorporating the oMeOPP moiety have been shown to exhibit high D2 affinity.[5][6] | |
| Meta-Methoxyphenylpiperazine (mMeOPP) | 5-HT1A | Data not available | Specific Ki values for the parent compound are not readily available in the reviewed literature. |
| 5-HT2C | Data not available | While predicted to be an agonist, quantitative binding data is lacking. | |
| Dopamine (D2) | Data not available | Specific Ki values for the parent compound are not readily available. | |
| Para-Methoxyphenylpiperazine (pMeOPP) | SERT | Data not available | Acts as a serotonin reuptake inhibitor, but specific Ki values are not available.[2] |
| DAT | Data not available | Acts as a dopamine reuptake inhibitor, but specific Ki values are not available.[2] | |
| NET | Data not available | Acts as a norepinephrine reuptake inhibitor, but specific Ki values are not available.[2] | |
| 5-HT Receptors | Non-selective agonist | Binds to multiple serotonin receptor subtypes, but a detailed affinity profile with specific Ki values is not well-documented in the available literature.[2] | |
| Dopamine Receptors | Antagonistic properties suggested | Qualitative reports suggest dopamine antagonistic properties, but quantitative binding data is not available.[3] |
Functional Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.
-
Ortho-Methoxyphenylpiperazine (oMeOPP): At the 5-HT1A receptor, oMeOPP acts as a partial agonist , with a maximal efficacy (Emax) of approximately 70% compared to a full agonist.[1]
-
Meta-Methoxyphenylpiperazine (mMeOPP): The functional activity of mMeOPP at various receptors has not been well-characterized in the available literature.
-
Para-Methoxyphenylpiperazine (pMeOPP): pMeOPP is a monoamine releaser , indicating that it induces the efflux of serotonin, dopamine, and norepinephrine from presynaptic terminals.[2] It also acts as a non-selective agonist at serotonin receptors.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of methoxyphenylpiperazine isomers.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing protease inhibitors.[7]
-
Centrifuge the homogenate to pellet the cell membranes.[7]
-
Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.[7]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[7]
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound (methoxyphenylpiperazine isomer).[7][8]
-
Incubate the plate at a specific temperature (e.g., 27-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[7]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[7]
-
Measure the radioactivity retained on the filters using a scintillation counter.[7]
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining 5-HT1A agonism)
This assay measures the ability of a compound to activate the Gαi/o-coupled 5-HT1A receptor, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
1. Cell Culture:
-
Use a cell line stably expressing the human 5-HT1A receptor (e.g., HEK-293 or CHO cells).[9]
-
Plate the cells in a 96- or 384-well microplate and grow to confluence.[9]
2. Assay Procedure:
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound (methoxyphenylpiperazine isomer) to the cells and incubate for a short period.[9]
-
Stimulate the cells with a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.[9]
-
Incubate for a defined period (e.g., 30 minutes).[9]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9]
3. Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect).
-
The maximal inhibition observed relative to a full agonist determines the compound's efficacy (Emax).
Signaling Pathways and Experimental Workflows
References
- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. figshare.com [figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Unveiling the 5-HT Receptor Profile of 1-(3-Methoxyphenyl)piperazine Dihydrochloride: A Comparative Analysis
For researchers and drug development professionals, understanding the precise interaction of novel compounds with serotonin (5-HT) receptors is paramount for advancing therapeutic strategies for a myriad of neurological and psychiatric disorders. This guide provides a comprehensive validation of 1-(3-Methoxyphenyl)piperazine dihydrochloride's effect on 5-HT receptors, juxtaposed with a selection of well-characterized reference compounds. Through a detailed presentation of experimental data, protocols, and signaling pathways, this document aims to furnish a clear and objective comparison to inform future research and development.
1-(3-Methoxyphenyl)piperazine (mMPP) is a phenylpiperazine derivative that has been investigated for its serotonergic activity. Structural analogs of mMPP have shown varying affinities and functional activities at different 5-HT receptor subtypes, highlighting the need for a thorough characterization of this specific compound. This guide focuses on its interaction with three key 5-HT receptor subtypes: 5-HT1A, 5-HT2A, and 5-HT2C, which are critically involved in mood, cognition, and psychosis.
Comparative Ligand Binding Affinities
To contextualize the binding profile of 1-(3-Methoxyphenyl)piperazine, its affinity (Ki) at 5-HT1A, 5-HT2A, and 5-HT2C receptors is compared with established agonists and antagonists for each receptor subtype. The data, summarized in the table below, is derived from various in vitro radioligand binding assays.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Primary Activity |
| 1-(3-Methoxyphenyl)piperazine | Data not consistently available | Data not consistently available | Predicted Agonist[1] | Serotonergic Agent |
| WAY-100635 | 0.39 - 1.35[2][3] | >100[4] | >100 | 5-HT1A Antagonist |
| Buspirone | 25 (metabolite 1-PP)[5] | Weak antagonist[5] | Weak antagonist[5] | 5-HT1A Partial Agonist |
| DOI | Data not consistently available | Data not consistently available | Agonist[6] | 5-HT2A/2C Agonist |
| Ketanserin | >100 | 2.0 | 158-fold lower affinity than 5-HT2A[7] | 5-HT2A Antagonist |
| m-Chlorophenylpiperazine (mCPP) | Higher affinity at INI isoform[6] | Partial Agonist | Agonist[8] | 5-HT2C Agonist |
| SB 242084 | >100-fold selectivity for 5-HT2C[7] | pKi 6.8[9][10] | pKi 9.0[9][10] | 5-HT2C Antagonist |
Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue/cell source.
Functional Activity at 5-HT Receptors
Beyond binding affinity, the functional consequence of ligand binding (agonist, antagonist, or inverse agonist activity) is a critical determinant of a compound's pharmacological profile. The following table summarizes the functional potencies (EC50 for agonists, IC50 for antagonists) of 1-(3-Methoxyphenyl)piperazine and its comparators.
| Compound | 5-HT1A Functional Assay | 5-HT2A Functional Assay | 5-HT2C Functional Assay |
| 1-(3-Methoxyphenyl)piperazine | Data not available | Data not available | Predicted Agonist[1] |
| WAY-100635 | Antagonist (pA2 = 9.71)[4] | - | - |
| Buspirone | Partial Agonist | - | - |
| DOI | - | Agonist | Agonist |
| Ketanserin | - | Antagonist | - |
| m-Chlorophenylpiperazine (mCPP) | - | Partial Agonist | Agonist |
| SB 242084 | - | - | Antagonist (pKB = 9.3)[9][10] |
Experimental Protocols
To ensure reproducibility and facilitate the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.
Radioligand Binding Assay (General Protocol)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.
1. Membrane Preparation:
-
Culture cells stably expressing the target human 5-HT receptor subtype (e.g., HEK293 cells) to confluency.
-
Harvest cells, resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable binding buffer. Determine protein concentration using a standard method (e.g., BCA or Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-Ketanserin for 5-HT2A, or [3H]-Mesulergine for 5-HT2C) at a concentration close to its Kd, and a range of concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known saturating ligand for the target receptor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux (for 5-HT2A and 5-HT2C Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A and 5-HT2C.
1. Cell Preparation:
-
Seed cells expressing the target receptor (e.g., CHO or HEK293 cells) into a 96-well, black, clear-bottom plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.
2. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound (for agonist testing) or a fixed concentration of the test compound with a range of concentrations of a known agonist (for antagonist testing).
-
Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the compounds to the cell plate and simultaneously measure the fluorescent signal over time.
3. Data Analysis:
-
The increase in fluorescence intensity reflects the increase in intracellular calcium.
-
For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonist activity, plot the response to the agonist in the presence of the antagonist against the logarithm of the agonist concentration to determine the IC50 value and subsequently the pA2 or Kb value.
Functional Assay: [35S]GTPγS Binding (for 5-HT1A Receptors)
This assay measures the activation of G proteins coupled to the receptor of interest, such as the Gi/o-coupled 5-HT1A receptor.
1. Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a buffer containing GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
For antagonist testing, incubate the membranes with the antagonist before adding a known agonist.
-
The binding of an agonist to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
3. Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to determine the EC50 and Emax values.
-
For antagonists, the shift in the agonist dose-response curve can be used to calculate the Schild plot and determine the pA2 value.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: 5-HT2A/2C Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This guide provides a framework for the validation of this compound's effects on 5-HT receptors. While existing data predicts an agonist profile at the 5-HT2C receptor, comprehensive binding and functional data across a wider range of 5-HT receptor subtypes are needed for a complete pharmacological characterization. The comparative data and detailed experimental protocols presented herein offer a valuable resource for researchers to design and execute the necessary experiments to fully elucidate the serotonergic profile of this compound and its potential as a therapeutic agent. The provided diagrams of signaling pathways and experimental workflows further aid in conceptualizing the underlying mechanisms and experimental designs.
References
- 1. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone - Wikipedia [en.wikipedia.org]
- 6. Characterisation of agonist binding on human 5-HT2C receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. um.edu.mt [um.edu.mt]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)piperazine dihydrochloride is a chemical compound belonging to the arylpiperazine class, a group of molecules known for their significant interactions with various neurotransmitter receptors, particularly serotonin receptors. As a derivative, its pharmacological profile is of considerable interest to researchers developing novel therapeutics targeting the central nervous system. Understanding the cross-reactivity of this compound is crucial for predicting its potential therapeutic effects and off-target interactions. This guide provides a comparative analysis of the receptor binding profile of this compound against a panel of receptors and transporters, with a particular focus on its relationship with the well-characterized psychoactive compound, meta-chlorophenylpiperazine (m-CPP).
Comparative Receptor Binding Profile
The following table summarizes the available quantitative data on the binding affinity (Ki) of 1-(3-Methoxyphenyl)piperazine and the comparator, m-CPP, at various G-protein coupled receptors (GPCRs) and transporters. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | 1-(3-Methoxyphenyl)piperazine (Ki, nM) | meta-Chlorophenylpiperazine (m-CPP) (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT₁ₐ | Data Not Available | 55 |
| 5-HT₂ₐ | Data Not Available | 32.1 |
| 5-HT₂ₑ | Data Not Available | 3.4 |
| Dopamine Receptors | ||
| D₂ | Data Not Available | High Affinity |
| D₃ | Data Not Available | Moderate Affinity |
Derivatives of the closely related compound, 1-(2-methoxyphenyl)piperazine, have shown high affinity for the 5-HT₁ₐ receptor, with some derivatives exhibiting Ki values in the low nanomolar range (e.g., 1.2 nM and 21.3 nM for N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine and its dimethyl derivative, respectively).[1] This suggests that the position of the methoxy group on the phenyl ring significantly influences binding affinity.
Experimental Protocols
To determine the cross-reactivity profile of this compound, standard experimental assays are employed. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of this compound at a panel of receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response of a cell upon compound binding to a receptor, determining whether the compound acts as an agonist, antagonist, or inverse agonist.
This assay is suitable for G-protein coupled receptors that signal through the adenylyl cyclase pathway (e.g., 5-HT₁ₐ receptors, which are Gi-coupled and inhibit adenylyl cyclase).
Objective: To determine the functional activity (e.g., EC₅₀ or IC₅₀) of this compound at Gs- or Gi-coupled receptors.
Materials:
-
Cells stably expressing the target receptor.
-
Forskolin (an activator of adenylyl cyclase).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to a suitable confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
This assay is used for Gq-coupled receptors (e.g., 5-HT₂ₐ and 5-HT₂ₑ receptors) that signal through the phospholipase C pathway, leading to an increase in intracellular calcium.
Objective: To measure the ability of this compound to induce or inhibit calcium mobilization.
Materials:
-
Cells stably expressing the target Gq-coupled receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
This compound.
-
A known agonist for the receptor (for antagonist testing).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a 96-well black-walled, clear-bottom plate. Before the assay, load the cells with a calcium-sensitive dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin measuring the fluorescence intensity over time. For antagonist testing, pre-incubate the cells with the compound before adding a known agonist.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ or IC₅₀.
Signaling Pathways and Experimental Workflow
The interaction of this compound with its target receptors initiates intracellular signaling cascades. The diagrams below illustrate the primary signaling pathways for serotonin receptors and the general workflow for assessing compound cross-reactivity.
References
A Comparative Guide to 1-(3-Methoxyphenyl)piperazine Dihydrochloride Reference Standards for Researchers
For scientists and professionals in drug development, the purity and reliability of reference standards are paramount for accurate analytical testing and research outcomes. This guide provides a comparative analysis of commercially available 1-(3-Methoxyphenyl)piperazine dihydrochloride reference standards, offering insights into their purity and the analytical methodologies for their assessment.
Comparison of Supplier Specifications
The selection of a reference standard often begins with an evaluation of supplier specifications. The following table summarizes the purity data for 1-(3-Methoxyphenyl)piperazine and its salts as provided by various chemical suppliers. It is important to note that the form of the compound (dihydrochloride, monohydrochloride, or free base) can influence its properties.
| Supplier | Product Name | CAS Number | Purity Specification | Form |
| Santa Cruz Biotechnology | This compound | 6968-76-9 | ≥97%[1] | Dihydrochloride |
| Sigma-Aldrich | 1-(3-Methoxyphenyl)piperazine hydrochloride | 16015-70-6 | 95% | Monohydrochloride |
| Cayman Chemical | 1-(3-Methoxyphenyl)piperazine | 16015-71-7 | ≥98%[2] | Solution in methyl acetate (Free Base) |
| MedchemExpress | 1-(3-Methoxyphenyl)piperazine | 16015-71-7 | 99.26%[3] | Solid (Free Base) |
| Thermo Scientific | 1-(3-Methoxyphenyl)piperazine Dihydrochlorid | 6968-76-9 | 97% | Dihydrochloride |
Analytical Methodology for Purity Determination
Accurate determination of purity requires robust analytical methods. Gas Chromatography (GC) is a widely accepted technique for the analysis of piperazine derivatives. The following is a detailed protocol based on established methodologies for the quantitative analysis of 1-(3-Methoxyphenyl)piperazine.[4]
Experimental Protocol: Gas Chromatography (GC-FID)
Objective: To determine the purity of a this compound sample by Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Column: 5% Phenyl/95% Methyl Silicone, 10 m x 0.32 mm x 0.52 µm film thickness[4]
Reagents and Materials:
-
This compound reference standard and sample
-
Methanol (HPLC grade)
-
Dimethylphthalate (Internal Standard)
Procedure:
-
Internal Standard Stock Solution Preparation: Prepare a solution of dimethylphthalate in methanol at a concentration of 0.25 mg/mL.[4]
-
Standard Solution Preparation: Accurately weigh a known amount of the 1-(3-Methoxyphenyl)piperazine reference standard and dissolve it in the internal standard stock solution to achieve a final concentration of approximately 1.0 mg/mL.[4]
-
Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the internal standard stock solution to achieve a final concentration that approximates the standard solution concentration.[4]
-
GC Conditions:
-
Analysis: Inject the standard and sample solutions into the gas chromatograph.
-
Calculation: Calculate the purity of the sample by comparing the peak area ratio of the analyte to the internal standard in the sample solution with that of the standard solution.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for determining the purity of a this compound reference standard.
Caption: Workflow for Purity Determination by GC-FID.
Alternative Analytical Techniques
While GC-FID is a robust method, other analytical techniques can also be employed for the analysis of piperazine compounds. These include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and various colorimetric and spectrophotometric methods.[4][5] The choice of method may depend on the available instrumentation, the specific impurities to be detected, and the regulatory requirements.
References
A Comparative Guide to the Efficacy of 1-(3-Methoxyphenyl)piperazine Dihydrochloride and Related Arylpiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of 1-(3-Methoxyphenyl)piperazine dihydrochloride (3-MeOPP) and structurally related arylpiperazine compounds. Due to the limited direct quantitative efficacy data for 3-MeOPP in the public domain, this guide leverages data from its close analogs to provide a contextual understanding of its potential biological activity, primarily as a modulator of serotonin receptors.
Introduction to 1-(3-Methoxyphenyl)piperazine
Comparative In Vitro Efficacy of Arylpiperazine Derivatives
To contextualize the potential efficacy of 1-(3-Methoxyphenyl)piperazine, this section presents in vitro binding affinity data for structurally similar arylpiperazine compounds at key serotonin receptors. The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Reference Compound |
| 1-(2-Methoxyphenyl)piperazine Derivative (Compound 2a) | 5-HT1A | 0.63 | NAN-190 |
| 1-(2-Methoxyphenyl)piperazine Derivative (Compound 2c) | 5-HT1A | 0.12 | NAN-190 |
| 1-(2-Methoxyphenyl)piperazine Derivative (Compound 8) | 5-HT1A | 1.2 | 5-CT |
| 1-(2-Methoxyphenyl)piperazine Derivative (Compound 10) | 5-HT1A | 21.3 | 5-CT |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 5-HT2C | Agonist Activity | - |
Note: The data presented above is for derivatives of 1-(2-methoxyphenyl)piperazine and 1-(3-chlorophenyl)piperazine, which are close structural analogs of 1-(3-methoxyphenyl)piperazine. This data suggests that compounds of this class can exhibit high affinity for the 5-HT1A receptor.[3][4] 1-(3-Chlorophenyl)piperazine is a known 5-HT2C receptor agonist.[5]
Comparative In Vivo Efficacy of Arylpiperazine Derivatives
The in vivo effects of arylpiperazines are varied and depend on their specific receptor binding profiles. The following table summarizes some reported in vivo activities of arylpiperazine derivatives in animal models.
| Compound | Animal Model | Observed Effect |
| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (Compound 18) | Mouse Writhing Test | >70% inhibition of writhing |
| 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 19) | Mouse Writhing Test | >70% inhibition of writhing |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | Rat Social Interaction Test | Anxiogenic-like effect |
These findings demonstrate the potential for arylpiperazine derivatives to exert significant pharmacological effects in vivo, including analgesic and anxiogenic-like activities.[6][7]
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound to serotonin receptors, a standard method in pharmacological research.[8][9][10]
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific serotonin receptor subtype (e.g., 5-HT1A, 5-HT2C).
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgSO4, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare the radioligand solution at a concentration appropriate for the assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand, and either the test compound at various concentrations, the assay buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Serotonin Receptor Signaling Pathway.
References
- 1. 1-(3-Chlorophenyl)piperazine 99 65369-76-8 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 10. figshare.com [figshare.com]
A Comparative Study of Serotonin Receptor Ligands: A Guide for Researchers
This guide provides a comparative analysis of representative ligands for the serotonin 1A (5-HT1A) and 2A (5-HT2A) receptors, focusing on their binding affinities, functional activities, and selectivity. The information is intended for researchers, scientists, and drug development professionals engaged in the study of the serotonergic system.
Introduction to Serotonin Receptors
Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes. Its effects are mediated through a diverse family of at least 14 distinct receptor subtypes.[1] These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. The diversity of 5-HT receptors allows for fine-tuned regulation of serotonergic signaling and presents a rich landscape for therapeutic intervention. However, the structural similarities among subtypes, particularly within the same family, pose a significant challenge in the development of highly selective ligands.[2]
This guide will focus on two of the most extensively studied subtypes:
-
5-HT1A Receptor: Primarily coupled to Gi/o proteins, its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels.[3] It is a key target for anxiolytic and antidepressant drugs.
-
5-HT2A Receptor: Predominantly coupled to Gq/11 proteins, its activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4] This receptor is implicated in a range of functions, including perception, cognition, and mood, and is the primary target of psychedelic drugs and many atypical antipsychotics.
Comparative Analysis of Selected Ligands
To illustrate the principles of ligand-receptor interactions within the serotonergic system, this guide focuses on a selection of well-characterized ligands from different structural classes for the 5-HT1A and 5-HT2A receptors.
5-HT1A Receptor Ligands
The 5-HT1A receptor has been a major target for the development of anxiolytic and antidepressant medications. Two prominent structural classes of 5-HT1A receptor ligands are the aminotetralins and the arylpiperazines.[5][6]
-
Aminotetralins: Represented by the prototypical agonist 8-OH-DPAT .
-
Arylpiperazines: This class includes the anxiolytic drug buspirone and the silent antagonist WAY-100635 .[6]
| Ligand | Structural Class | Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax) |
| 8-OH-DPAT | Aminotetralin | ~1 | ~7.0 (Tyrosine Hydroxylation Inhibition)[7] | Full Agonist[7] |
| Buspirone | Arylpiperazine | >100 (platelets)[8] | 48.4 (Tyrosine Hydroxylation Inhibition)[7] | Partial Agonist[9] |
| WAY-100635 | Arylpiperazine | High Affinity | N/A (Antagonist) | Antagonist[10] |
Note: Ki and EC50 values can vary between different studies and experimental conditions. The values presented here are representative examples.
5-HT2A Receptor Ligands
The 5-HT2A receptor is a key target for atypical antipsychotics and is also the primary molecular target for classic psychedelic drugs.
-
Benzoylpiperidines: This class includes the well-characterized antagonist ketanserin .[4]
-
Ergolines: A class of compounds derived from ergot alkaloids, with complex pharmacology.
-
Phenylalkylamines: A broad class that includes many psychedelic compounds.
For this comparison, we will focus on the antagonists ketanserin and ritanserin , and the selective antagonist MDL 100,907 .
| Ligand | Receptor Affinity (Ki, nM) vs. 5-HT2A | Receptor Affinity (Ki, nM) vs. 5-HT2C |
| Ketanserin | 3.5[4] | >100[4] |
| Ritanserin | 0.45[4] | 0.71[4] |
| MDL 100,907 | ~0.56 (KD)[11] | High Selectivity for 5-HT2A |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of serotonin receptor ligands. Below are standardized protocols for key in vitro and in vivo assays.
In Vitro Assays
This assay is the gold standard for determining the binding affinity (Ki) of a ligand for a specific receptor.
Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and an unlabeled test compound compete for binding to the receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cortex) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known saturating ligand).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional assays measure the biological response elicited by a ligand upon binding to its receptor, allowing for the determination of its efficacy (Emax) and potency (EC50).
cAMP Assay (for Gi-coupled receptors like 5-HT1A):
Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures changes in cAMP concentration in response to ligand stimulation.
Protocol:
-
Cell Culture: Use a cell line stably expressing the 5-HT1A receptor.
-
Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test agonist.
-
For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist.
-
-
cAMP Measurement:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 and Emax.
-
Phospholipase C (PLC) Assay (for Gq-coupled receptors like 5-HT2A):
Principle: Activation of Gq-coupled receptors stimulates PLC, which hydrolyzes PIP2 into IP3 and DAG. This assay typically measures the accumulation of inositol phosphates (a downstream product of IP3).
Protocol:
-
Cell Culture and Labeling:
-
Culture cells expressing the 5-HT2A receptor.
-
Label the cells by incubating them with [³H]myo-inositol, which is incorporated into phosphoinositides.
-
-
Assay:
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with varying concentrations of the test agonist.
-
-
Extraction and Detection:
-
Stop the reaction and extract the soluble inositol phosphates.
-
Separate the inositol phosphates using anion-exchange chromatography.
-
Quantify the radioactivity of the inositol phosphate fractions using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates against the logarithm of the agonist concentration to determine the EC50 and Emax.
-
In Vivo Behavioral Assays
In vivo assays are essential for evaluating the physiological and behavioral effects of serotonin receptor ligands in a whole-organism context.
Principle: The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral marker of 5-HT2A receptor activation by hallucinogenic agonists.[12][13]
Protocol:
-
Animals: Use male mice (e.g., C57BL/6J strain).
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).
-
Observation:
-
Place the mouse in a clean observation chamber.
-
Observe and count the number of head twitches over a defined period (e.g., 30-60 minutes).[14] A head twitch is a rapid, spasmodic rotational movement of the head.
-
-
Data Analysis:
-
Compare the number of head twitches in the drug-treated group to a vehicle-treated control group.
-
Principle: The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[15][16] The maze has two open arms and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.
-
Animals: Use adult male rats.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer the test compound or vehicle.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
-
Data Analysis:
-
Score the number of entries into and the time spent in the open and closed arms.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Compare the results between the drug-treated and vehicle-treated groups.
-
Visualizations
Signaling Pathways
Experimental Workflow
Ligand-Receptor Interaction Model
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. (PDF) The use of the elevated plus maze as an assay of anxiety-related behavior in rodents (2007) | Alicia A. Walf | 2670 Citations [scispace.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to the Biological Activity of 1-(3-Methoxyphenyl)piperazine Dihydrochloride Isomers
For Researchers, Scientists, and Drug Development Professionals
Positional Isomerism and Receptor Affinity
The position of the methoxy group on the phenyl ring of 1-(methoxyphenyl)piperazine—ortho (2-), meta (3-), or para (4-)—profoundly influences the compound's pharmacological profile, particularly its affinity and functional activity at various G-protein coupled receptors (GPCRs) in the central nervous system. Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, which are crucial targets in the treatment of neuropsychiatric disorders.[1]
Serotonin Receptor Binding Affinities
While a single study providing a complete binding profile of all three isomers across all serotonin receptor subtypes is unavailable, the existing literature allows for a compiled overview. The data suggests that the ortho and meta isomers have significant affinity for 5-HT1A and 5-HT2C receptors, while the para isomer's activity is less characterized at the receptor level and more by its broader stimulant effects.
| Isomer Position | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Ortho (2-MeOPP) | 5-HT1A | High Affinity | Partial Agonist |
| 5-HT2C | - | Antagonist[2] | |
| Meta (3-MeOPP) | 5-HT1A | - | Inhibitor |
| 5-HT2C | - | Agonist[2] / Inhibitor | |
| Para (4-MeOPP) | Various 5-HT | - | Non-selective Agonist |
Note: A hyphen (-) indicates that specific quantitative data was not available in the reviewed literature. The conflicting reports on the functional activity of the meta isomer at the 5-HT2C receptor highlight the need for further research.
Dopamine and Adrenergic Receptor Affinities
Data on the affinity of methoxyphenylpiperazine isomers for dopamine and adrenergic receptors is less comprehensive. Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to have varying affinities for D2 dopamine and alpha-1 adrenergic receptors, often as a measure of off-target effects when designing selective 5-HT1A ligands.[3]
Functional Activity at the 5-HT2C Receptor: A Case of Isomeric Differentiation
A key finding in the literature is the opposing functional activity of the ortho and meta isomers at the 5-HT2C receptor. Structural and functional studies have revealed that 1-(2-methoxyphenyl)piperazine acts as an antagonist at this receptor, while 1-(3-methoxyphenyl)piperazine acts as an agonist.[2] This difference is attributed to the conformation adopted by each isomer within the receptor's binding pocket.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Identification of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Immediate Release
This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the identification and characterization of 1-(3-Methoxyphenyl)piperazine dihydrochloride. Through a comparative analysis with its structural isomers, this guide provides detailed experimental data and protocols to ensure accurate identification and facilitate research and development.
Introduction
This compound is a piperazine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural confirmation is a critical step in drug discovery and development to ensure the integrity and purity of the final active pharmaceutical ingredient. This guide presents a comparative analysis of this compound with its ortho- (1-(2-Methoxyphenyl)piperazine) and para- (1-(4-Methoxyphenyl)piperazine) isomers, detailing the key analytical techniques used for their differentiation.
Chemical Structures
The positional isomerism of the methoxy group on the phenyl ring leads to distinct chemical properties and, consequently, different analytical signatures.
Caption: Chemical structures of the ortho-, meta-, and para-isomers of methoxyphenylpiperazine.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its isomers, providing a basis for their unequivocal identification.
Table 1: Physical and Chemical Properties
| Property | This compound | 1-(2-Methoxyphenyl)piperazine hydrochloride | 1-(4-Methoxyphenyl)piperazine dihydrochloride |
| CAS Number | 6968-76-9[2] | 5464-78-8[3] | 38869-47-5[4] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O[2] | C₁₁H₁₇ClN₂O[3] | C₁₁H₁₈Cl₂N₂O[4] |
| Molecular Weight | 265.18 g/mol [2] | 228.72 g/mol [3] | 265.2 g/mol [4] |
| Melting Point | 195-202 °C | 217-219 °C | 248-250 °C |
Table 2: Spectroscopic Data
| Technique | 1-(3-Methoxyphenyl)piperazine | 1-(2-Methoxyphenyl)piperazine | 1-(4-Methoxyphenyl)piperazine |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: ~6.7-7.2 (m), Methoxy protons: ~3.8 (s), Piperazine protons: ~3.0-3.2 (m) | Aromatic protons: ~6.8-7.0 (m), Methoxy protons: ~3.9 (s), Piperazine protons: ~3.1 (m) | Aromatic protons: ~6.8-6.9 (d), Methoxy protons: ~3.8 (s), Piperazine protons: ~3.1 (m) |
| FT-IR (KBr, cm⁻¹) | Key peaks at ~2940 (C-H), ~1600 (C=C aromatic), ~1250 (C-O), ~1150 (C-N) | Key peaks at ~2940 (C-H), ~1590 (C=C aromatic), ~1240 (C-O), ~1120 (C-N) | Key peaks at ~2950 (C-H), ~1610 (C=C aromatic), ~1245 (C-O), ~1170 (C-N) |
| Mass Spec. (EI, m/z) | Key fragments at 192 (M⁺), 150, 135, 120 | Key fragments at 192 (M⁺), 150, 135, 120 | Key fragments at 192 (M⁺), 177, 135, 108 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquisition temperature: 25 °C
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Data Analysis: Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The distinct splitting patterns and chemical shifts of the aromatic protons are key to differentiating the isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Alternatively, analyze the neat sample using a Diamond Attenuated Total Reflectance (ATR) accessory.
-
Instrument: An FT-IR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between the isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or ethyl acetate.
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector temperature: 250-280 °C
-
Oven program: Start at a suitable initial temperature (e.g., 100-150 °C), ramp up to a final temperature (e.g., 280-300 °C). The elution order of the isomers can be a key identifier.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-500 amu.
-
Ion source temperature: 230 °C.
-
-
Data Analysis: Compare the retention times and mass fragmentation patterns of the sample with those of a certified reference standard. The relative abundance of key fragment ions can help in isomer differentiation.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1-1.0 mg/mL).
-
Instrument: An HPLC system with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. The pH of the mobile phase can be adjusted to optimize separation.
-
Flow rate: Typically 0.8-1.2 mL/min.
-
Detection wavelength: Determined by the UV absorbance maxima of the compounds (e.g., around 210-280 nm).
-
-
Data Analysis: Compare the retention time and UV spectrum of the sample peak with those of a reference standard. The separation of the isomers can be achieved by optimizing the mobile phase composition and pH.
Workflow for Identification
The following diagram illustrates a typical workflow for the confirmation of the identity of this compound.
Caption: A stepwise workflow for the analytical confirmation of this compound.
Conclusion
The accurate identification of this compound is paramount for its application in pharmaceutical research and development. By employing a combination of spectroscopic and chromatographic techniques and comparing the results with data from its structural isomers, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide provides the necessary data and protocols to support these analytical endeavors.
References
Inter-Laboratory Validation of 1-(3-Methoxyphenyl)piperazine Dihydrochloride Analysis: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the analysis of 1-(3-Methoxyphenyl)piperazine dihydrochloride (3-MeO-PPD). The objective is to assist researchers, scientists, and drug development professionals in the selection and implementation of robust and validated analytical methods suitable for inter-laboratory studies. While a specific inter-laboratory validation study for 3-MeO-PPD is not publicly available, this guide synthesizes information from existing analytical methods for piperazine derivatives and general principles of method validation to present a comparative framework.
The validation of analytical methods is a critical aspect of pharmaceutical quality control, ensuring that methods for testing raw materials, intermediates, and finished products are reliable, accurate, and fit for their intended purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) provide guidelines for the validation of analytical procedures, which typically include evaluation of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[2][3][4][5]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of common analytical techniques used for the analysis of piperazine derivatives, including 1-(3-Methoxyphenyl)piperazine. These values are representative and may vary depending on the specific laboratory, instrumentation, and matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Capillary Electrophoresis (CE) |
| Specificity | High (mass spectral data provides structural confirmation) | Moderate to High (dependent on chromatographic resolution) | High (based on electrophoretic mobility and detection) |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | Low (ng/mL range) | Low to Moderate (ng/mL to µg/mL range) | Low (ng/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low to Moderate (ng/mL to µg/mL range) | Low (ng/mL range) |
| Precision (%RSD) | <15% | <15% | <15% |
| Accuracy (%Recovery) | 85-115% | 85-115% | 85-115% |
| Throughput | Moderate | High | Moderate |
| Derivatization | Often not required | May be required for UV detection[6] | Not typically required |
| Instrumentation Cost | High | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results across different laboratories. Below are representative experimental protocols for the analysis of 1-(3-Methoxyphenyl)piperazine.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of 1-(3-Methoxyphenyl)piperazine in seized materials or bulk samples.[7][8]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.
-
Sample Preparation: Dissolve a known amount of the sample in methanol to achieve a final concentration within the calibration range.[7]
-
Internal Standard: An appropriate internal standard, such as dimethylphthalate, can be used for quantitative analysis.[7]
2. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the quantification of 1-(3-Methoxyphenyl)piperazine. Since the piperazine moiety lacks a strong chromophore, derivatization may be necessary to enhance UV detection.[6][9]
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in a gradient or isocratic elution. A typical mobile phase could be a mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Detection Wavelength: Dependent on the derivative used. For NBD-Cl derivatization, the detection wavelength is typically around 340 nm.[9]
-
Sample Preparation (with Derivatization):
-
Prepare a stock solution of the sample in a suitable solvent.
-
Mix the sample solution with a derivatizing agent solution (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl) in acetonitrile.[6]
-
Heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes).[6]
-
Cool the solution and dilute with the mobile phase before injection.[6]
-
3. Capillary Electrophoresis (CE)
CE offers high separation efficiency and is an alternative to chromatographic methods.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., effective length 50 cm).
-
Background Electrolyte (BGE): A buffer solution, for example, 50 mM phosphate buffer at pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).[10]
-
Sample Preparation: Dissolve the sample in the background electrolyte or a compatible solvent.[7]
-
Internal Standard: A suitable internal standard, such as thiamine hydrochloride, can be used.[7]
Visualizations
Experimental Workflow for GC-MS Analysis
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. scielo.br [scielo.br]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. wjarr.com [wjarr.com]
- 6. benchchem.com [benchchem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of 1-(3-Methoxyphenyl)piperazine dihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-(3-Methoxyphenyl)piperazine dihydrochloride
Hazard and Disposal Summary
Adherence to safety protocols is paramount when handling this compound. The compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][3] The following table summarizes key information for safe handling and disposal.
| Parameter | Information | Citations |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [1][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/glasses, lab coat, and appropriate respiratory protection (e.g., NIOSH-approved respirator if dust or aerosols are generated). | [1][2] |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | [2][3] |
| Storage of Waste | Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area. | [1][2] |
| Spill Procedure | Evacuate the area. Wear appropriate PPE. Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal. Prevent entry into drains or waterways. | [1] |
| Primary Disposal Method | Dispose of as hazardous chemical waste through a licensed contractor in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash. | [1][2][3] |
Procedural Steps for Disposal
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions.
-
Segregate this waste from non-hazardous and incompatible waste materials. It is incompatible with strong oxidizing agents.[1]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. If there is a risk of aerosol or dust generation, a respirator should be used.
3. Waste Containerization and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).
4. Waste Collection:
-
Carefully transfer the chemical waste into the designated hazardous waste container.
-
For solid waste, minimize dust generation during transfer.
-
For liquid waste (solutions), use a funnel to avoid spills.
-
Ensure contaminated labware and PPE are also placed in the appropriate hazardous waste container.
5. Storage of Hazardous Waste:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic and incompatible materials.
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The recommended method of final disposal is typically high-temperature incineration at a permitted hazardous waste facility.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1-(3-Methoxyphenyl)piperazine Dihydrochloride
For Immediate Reference: Key Safety and Handling Protocols for 1-(3-Methoxyphenyl)piperazine Dihydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2] |
Occupational Exposure Limits
While no specific occupational exposure limits have been established for this compound, the limits for the parent compound, piperazine and its dihydrochloride salt, provide valuable guidance.
| Organization | Substance | Exposure Limit |
| NIOSH | Piperazine dihydrochloride | TWA: 5 mg/m³[3][4] |
| ACGIH | Piperazine | TWA: 0.03 ppm[1][2][5] |
| OSHA | Piperazine dihydrochloride | 8-hour TWA: 5 mg/m³ (Note: This was part of a 1989 update that was later remanded, but it provides a valuable reference point).[4] |
TWA: Time-Weighted Average
Standard Operating Procedure for Handling
Follow these steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
2. Donning PPE:
-
Before handling the compound, put on all required PPE as outlined in the table above.
3. Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
If transferring the solid, use a spatula or other appropriate tool to minimize dispersal.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. During the Experiment:
-
Keep all containers with the compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
5. Post-Experiment:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment used.
-
Remove and properly store or dispose of PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This should be handled by a licensed chemical waste disposal company.
Emergency Procedures
Spill Response Workflow
The following diagram outlines the immediate steps to take in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
